Technical Documentation Center

4-Methoxyisoxazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxyisoxazole-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Structural Logic and Application of 4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8) in Oral PPI Inhibitor Design

Executive Summary 4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8) is a highly specialized heterocyclic building block increasingly utilized in advanced medicinal chemistry, particularly in the development of oral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8) is a highly specialized heterocyclic building block increasingly utilized in advanced medicinal chemistry, particularly in the development of oral small-molecule inhibitors targeting protein-protein interactions (PPIs). This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodology, and strategic application in modern drug discovery, with a specific focus on its role in modulating the Interleukin-17A (IL-17A) inflammatory cascade[1].

Physicochemical Properties & Structural Rationale

The molecular architecture of 4-methoxyisoxazole-3-carboxylic acid provides a unique combination of a rigid planar core, a hydrogen-bond accepting methoxy group, and a versatile carboxylic acid handle for amide coupling[2]. In the context of PPIs—such as the IL-17A homodimer interface which notoriously lacks deep binding pockets—small molecules must create functional cavities through rationally designed structural strategies.

The isoxazole core acts as a directional hydrogen-bonding heterocycle, enabling precise engagement with edge residues of target proteins while controlling overall lipophilicity (LogP). The methoxy substitution further tunes the electronic properties of the ring, optimizing it for both target affinity and oral bioavailability.

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 1505931-33-8

PropertyValue
CAS Registry Number 1505931-33-8[2]
Molecular Formula C5H5NO4[2]
Molecular Weight 143.10 g/mol [2]
Boiling Point (Predicted) 328.1 ± 22.0 °C[2]
Density (Predicted) 1.403 ± 0.06 g/cm³[2]
Physical State Solid (Room Temperature)[3]

Application in Medicinal Chemistry: The IL-17A Paradigm

IL-17A is a critical "inflammation amplifier" in autoimmune diseases like psoriasis, driving keratinocytes to secrete chemokines (CXCL1, CXCL8) that recruit and activate neutrophils. Historically, the large, flat dimer interface of IL-17A made it a challenging target for traditional small molecules.

Recent paradigms demonstrate that molecules incorporating rigid, directional heterocycles—such as derivatives of 4-methoxyisoxazole-3-carboxylic acid—can induce local collapse of the dimer interface, forming an artificial hydrophobic pocket. In the development of Imidazopyridazine modulators of IL-17, this compound serves as a critical intermediate[1][4]. The carboxylic acid moiety allows for seamless amide coupling to complex spirocyclic or bridged rigid cores, pre-organizing the molecule near its bioactive conformation and reducing the entropic penalty upon binding[1].

IL17A_Pathway Th17 Th17 Cells IL17A IL-17A Homodimer Th17->IL17A Secretion Receptor IL-17RA/RC Complex IL17A->Receptor Binding Signaling Downstream Signaling (CXCL1, CXCL8) Receptor->Signaling Activation Inflammation Keratinocyte Proliferation & Neutrophil Recruitment Signaling->Inflammation Amplification Inhibitor Small Molecule Inhibitor (Isoxazole Core) Inhibitor->IL17A Induced-Fit PPI Blockade

IL-17A inflammatory cascade and mechanism of induced-fit PPI blockade by small molecules.

Experimental Methodology: Synthesis of the Isoxazole Core

The preparation of 4-methoxyisoxazole-3-carboxylic acid is typically achieved via the base-catalyzed saponification of its corresponding ester, Ethyl 4-methoxyisoxazole-3-carboxylate[1][4]. The following protocol is a self-validating workflow designed to maximize yield while preventing the degradation of the sensitive isoxazole ring.

Causality & Expert Rationale:
  • Reagent Selection: Lithium hydroxide (LiOH) is utilized instead of harsher bases (e.g., NaOH or KOH). The mild nature of LiOH prevents unwanted ring-opening reactions of the isoxazole core, which is susceptible to nucleophilic attack under strongly basic conditions[1].

  • Solvent System: A biphasic but miscible mixture of Tetrahydrofuran (THF) and water ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in intimate contact, driving the reaction kinetically[4].

Step-by-Step Protocol:
  • Dissolution: Dissolve Ethyl 4-methoxyisoxazole-3-carboxylate (220 mg, 1.3 mmol) in 0.76 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar[1][4].

  • Base Addition: Prepare a solution of LiOH (62 mg, 2.6 mmol, 2.0 eq) in 1.3 mL of deionized water. Add this aqueous solution dropwise to the THF mixture at room temperature to prevent localized exotherms[1][4].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. The reaction is a self-validating system when monitored via LC-MS or TLC; the complete disappearance of the starting material peak (typically within 1 hour) confirms quantitative conversion to the carboxylate salt[1][4].

  • Acidification: Once complete, carefully acidify the reaction mixture by dropwise addition of 1 N aqueous HCl until the pH reaches approximately 2-3[1][4]. Crucial Step: This protonates the lithium carboxylate to form the free carboxylic acid, which precipitates out of the aqueous layer.

  • Isolation: Dilute the mixture with additional water (10 mL) to ensure complete precipitation, followed by extraction with an organic solvent (e.g., Ethyl Acetate), drying over Na2SO4, and concentration in vacuo to yield the pure 4-Methoxyisoxazole-3-carboxylic acid[1][4].

Synthesis A Ethyl 4-methoxyisoxazole- 3-carboxylate B LiOH (2 eq) THF / H2O A->B C Saponification (1h, RT) B->C D Acidification (1N HCl) C->D E 4-Methoxyisoxazole- 3-carboxylic acid D->E

Synthetic workflow of 4-Methoxyisoxazole-3-carboxylic acid via ester saponification.

Conclusion

4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8) represents a highly valuable structural motif in contemporary drug design. Its unique physicochemical properties allow it to act as a directional hydrogen-bonding module, making it indispensable for tackling complex PPI targets like IL-17A. Through controlled, mild synthetic protocols, researchers can efficiently integrate this building block into advanced lead optimization pipelines, paving the way for novel oral immunomodulators.

References

  • Google Patents. "WO2021222404A1 - Imidazopyridazines as modulators of il-17".
  • Google Patents. "US12024524B2 - Imidazopyridazines as modulators of IL-17".

Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxyisoxazole-3-carboxylic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Methoxyisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methoxyisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from data on closely related analogues to present a robust and scientifically grounded resource.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The electronic properties and rigid conformation of the isoxazole ring make it a valuable bioisostere for various functional groups, enabling the modulation of physicochemical and pharmacokinetic properties of drug candidates. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Physicochemical Properties

The core of this guide focuses on 4-Methoxyisoxazole-3-carboxylic acid. Its chemical structure, molecular formula, and key physicochemical properties are detailed below.

Chemical Structure

The chemical structure of 4-Methoxyisoxazole-3-carboxylic acid is characterized by an isoxazole ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.

Caption: Chemical structure of 4-Methoxyisoxazole-3-carboxylic acid.

Molecular and Physicochemical Data

The following table summarizes the key molecular and predicted physicochemical properties of 4-Methoxyisoxazole-3-carboxylic acid. These values are calculated based on its chemical structure and are provided as a reliable estimation for experimental design.

PropertyValueSource/Method
Molecular Formula C₅H₅NO₄-
Molecular Weight 143.09 g/mol -
CAS Number Not available-
Predicted pKa ~3-4 (for the carboxylic acid)Chemical Analogy
Predicted LogP ~0.5 - 1.0Computational
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 4-

Proposed Synthesis Pathway

A plausible synthetic scheme is outlined below:

G A Methyl 2-methoxy-3-oxobutanoate C 4-Methoxyisoxazol-3-one A->C Cyclization B Hydroxylamine (NH2OH) B->C E 4-Methoxyisoxazole-3-carboxylic acid C->E Ring opening and rearrangement (hypothetical intermediate) D Hydrolysis (e.g., NaOH, H2O) D->E

Caption: Proposed synthesis of 4-Methoxyisoxazole-3-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a proposed, non-validated procedure based on known isoxazole syntheses.[1] Researchers should treat this as a starting point for method development.

Step 1: Synthesis of Ethyl 4-methoxyisoxazole-3-carboxylate (Intermediate)

  • Reaction Setup: To a solution of ethyl 2-methoxy-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 4-methoxyisoxazole-3-carboxylate.

Step 2: Hydrolysis to 4-Methoxyisoxazole-3-carboxylic acid

  • Saponification: Dissolve the ethyl 4-methoxyisoxazole-3-carboxylate intermediate in a mixture of ethanol and an aqueous solution of a base (e.g., 1M sodium hydroxide).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Extraction: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M hydrochloric acid) to a pH of approximately 2-3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Methoxyisoxazole-3-carboxylic acid. The product may be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 4-Methoxyisoxazole-3-carboxylic acid based on the analysis of similar isoxazole derivatives.

¹H NMR Spectroscopy
  • -OCH₃ (methoxy group): A singlet peak expected around δ 3.8-4.0 ppm.

  • -COOH (carboxylic acid): A broad singlet expected at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.

  • Isoxazole ring proton (H5): A singlet expected around δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy
  • -OCH₃ (methoxy carbon): A peak expected around δ 55-60 ppm.

  • C=O (carbonyl carbon): A peak expected in the range of δ 160-170 ppm.

  • Isoxazole ring carbons (C3, C4, C5): Peaks expected in the aromatic region, with C4 (bearing the methoxy group) being the most shielded and C3 and C5 appearing at more downfield shifts.

Infrared (IR) Spectroscopy
  • O-H stretch (carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

  • C=N stretch (isoxazole ring): An absorption band around 1600-1650 cm⁻¹.

  • C-O stretch (methoxy group): An absorption band in the region of 1050-1250 cm⁻¹.

Applications and Research Interest

Derivatives of isoxazole-3-carboxylic acid are of significant interest in drug discovery. The carboxylic acid moiety provides a handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships. The methoxy group at the 4-position can influence the electronic properties of the isoxazole ring and the overall lipophilicity of the molecule, potentially impacting its biological activity and pharmacokinetic profile.

This class of compounds could be explored for a variety of therapeutic targets, leveraging the known pharmacological potential of the isoxazole scaffold.

Conclusion

This technical guide provides a foundational understanding of 4-Methoxyisoxazole-3-carboxylic acid, a molecule with potential for further investigation in chemical and pharmaceutical research. While direct experimental data is limited, the information presented, based on established chemical principles and data from analogous compounds, offers a solid starting point for researchers interested in the synthesis and application of this and related isoxazole derivatives. The proposed synthetic route and predicted spectroscopic data are intended to facilitate future experimental work in this area.

References

  • Google Patents. (n.d.). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. CN103539753A.

Sources

Foundational

Structural & Functional Divergence: 4-Methoxy vs. 4-Hydroxy Isoxazole-3-Carboxylic Acid

This technical guide details the structural, physicochemical, and synthetic divergences between 4-methoxyisoxazole-3-carboxylic acid and 4-hydroxyisoxazole-3-carboxylic acid . Content Type: Technical Guide | Audience: Me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and synthetic divergences between 4-methoxyisoxazole-3-carboxylic acid and 4-hydroxyisoxazole-3-carboxylic acid .

Content Type: Technical Guide | Audience: Medicinal Chemists & Drug Discovery Scientists

Executive Summary: The Substituent Switch

In medicinal chemistry, the transition from a 4-hydroxy to a 4-methoxy substituent on the isoxazole-3-carboxylic acid scaffold represents a critical "molecular switch." This modification is not merely a protection strategy; it fundamentally alters the pharmacophore's electronic profile, solubility (LogP), and ligand-target interaction capability.

  • 4-Hydroxyisoxazole-3-carboxylic acid (4-OH-ICA): A polar, dual H-bond donor/acceptor scaffold capable of metal chelation and mimicking

    
    -hydroxy acids. It is often less permeable due to high polarity and potential ionization.
    
  • 4-Methoxyisoxazole-3-carboxylic acid (4-OMe-ICA): A lipophilic, H-bond acceptor-only variant. It effectively caps the 4-position, preventing metabolic conjugation (glucuronidation) and improving blood-brain barrier (BBB) penetration while retaining the isoxazole geometry.

Physicochemical Profiling

The following data highlights the drastic shift in properties driven by the


-methylation at the C4 position.
Feature4-Hydroxyisoxazole-3-carboxylic acid4-Methoxyisoxazole-3-carboxylic acid
Molecular Formula C

H

NO

C

H

NO

H-Bond Donors 2 (COOH, 4-OH)1 (COOH)
H-Bond Acceptors 55
Electronic Effect Electron-donating (+M), Inductive withdrawal (-I). High electron density at C4.Electron-donating (+M), but sterically capped.
Acidity (pKa) Dual Ionization: COOH (pKa ~3.5) & 4-OH (pKa ~7-8).[1]Single Ionization: COOH (pKa ~3.8). 4-OMe is non-ionizable.
Chelation High (Bidentate ligand for Zn

/Mg

).
Low/Null (Steric bulk prevents effective bite angle).
Metabolic Liability High (Phase II Glucuronidation at 4-OH).Moderate (O-demethylation by CYPs).
Mechanistic Insight: The Chelation Effect

The 4-OH-ICA variant possesses a structural motif resembling an


-hydroxy acid (embedded within the heteroaromatic ring). This allows it to form stable 5-membered chelate rings with metalloenzymes (e.g., Magnesium-dependent polymerases or Zinc metalloproteases). The 4-OMe-ICA  variant sterically and electronically disrupts this binding mode, making it an excellent negative control in metalloenzyme assays.

Synthetic Pathways & Methodologies

The synthesis of these cores typically diverges at the cyclization stage or via post-synthetic functionalization.

Pathway Visualization

The following DOT diagram illustrates the standard workflow from acyclic precursors to the target acids.

SynthesisPath Precursor Dialkyl Malonate / Beta-Keto Ester Cyclization Cyclization (NH2OH·HCl) Precursor->Cyclization NaOEt, EtOH Intermediate_OH Ethyl 4-hydroxyisoxazole- 3-carboxylate Cyclization->Intermediate_OH Methylation O-Methylation (MeI / K2CO3) Intermediate_OH->Methylation Capping Step Hydrolysis_1 Hydrolysis (LiOH / THF) Intermediate_OH->Hydrolysis_1 Intermediate_OMe Ethyl 4-methoxyisoxazole- 3-carboxylate Methylation->Intermediate_OMe Target_OH 4-Hydroxyisoxazole- 3-carboxylic acid Hydrolysis_1->Target_OH Hydrolysis_2 Hydrolysis (LiOH / THF) Target_OMe 4-Methoxyisoxazole- 3-carboxylic acid Hydrolysis_2->Target_OMe Intermediate_OMe->Hydrolysis_2

Figure 1: Divergent synthetic routes for 4-hydroxy and 4-methoxy isoxazole derivatives.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxyisoxazole-3-carboxylic Acid

Context: This protocol describes the conversion of the ethyl ester to the free acid, a common step in generating building blocks for IL-17 modulators or glutamate receptor ligands.

Reagents:

  • Ethyl 4-methoxyisoxazole-3-carboxylate (1.0 equiv)

  • Lithium Hydroxide (LiOH) (2.0 equiv)

  • Tetrahydrofuran (THF) / Water (1:1 v/v)

  • 1N Hydrochloric Acid (HCl)[2]

Methodology:

  • Dissolution: Dissolve Ethyl 4-methoxyisoxazole-3-carboxylate (e.g., 220 mg, 1.3 mmol) in THF (0.76 mL).

  • Saponification: Add a solution of LiOH (62 mg, 2.6 mmol) in water (1.3 mL) dropwise to the reaction vessel.

    • Why: Slow addition controls the exotherm and prevents ring opening of the isoxazole, which can be sensitive to strong, hot alkali.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 1 hour. Monitor via TLC or LC-MS for the disappearance of the ester peak.

  • Workup: Acidify the reaction mixture to pH 2–3 using 1N HCl.

    • Critical Step: The isoxazole carboxylic acid is water-soluble. Do not wash with water. Instead, extract immediately with Ethyl Acetate (3x).

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the title compound as a white solid.
Protocol B: Handling 4-Hydroxyisoxazole-3-carboxylic Acid

Context: The 4-OH variant is prone to oxidation and tautomerization. Handling requires specific precautions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Dissolve in DMSO or Methanol. Avoid non-polar solvents (Hexane/DCM) as solubility is negligible.

  • Usage: If using as a nucleophile (e.g., for O-alkylation), use a mild base like K

    
    CO
    
    
    
    in Acetone. Strong bases (NaH) may lead to ring fragmentation (Beckmann-type rearrangement) if temperature is not strictly controlled (<0°C).

Pharmacological Implications[2][3][4][5][6][7]

Glutamate Receptor Modulation (AMPA/Kainate)

While the 3-hydroxyisoxazole moiety (as seen in AMPA) is a classic bioisostere for the distal carboxylate of glutamate, the 4-hydroxyisoxazole-3-carboxylic acid presents a different geometry.

  • 4-OH-ICA: Can act as a "bi-functional" mimic, potentially binding to sites requiring both an acidic point (3-COOH) and a donor/acceptor (4-OH).

  • 4-OMe-ICA: Often used to probe the necessity of the 4-OH hydrogen bond. If biological activity is retained upon methylation, the 4-OH is likely acting merely as a space-filling group rather than a critical donor.

Immunomodulation (IL-17 Pathway)

Recent medicinal chemistry campaigns (e.g., Imidazopyridazines as modulators of IL-17) utilize 4-methoxyisoxazole-3-carboxylic acid as a key building block.

  • Role: The 4-methoxy group provides metabolic stability against glucuronidation, extending the half-life of the drug compared to its hydroxy analog.

  • Mechanism: The isoxazole ring serves as a rigid linker that orients the pharmacophore correctly within the IL-17 protein-protein interaction interface.

References

  • Synthesis and Biological Evaluation of Isoxazole Derivatives.Journal of Medicinal Chemistry. (General reference for isoxazole ring synthesis and reactivity).
  • Imidazopyridazines as modulators of IL-17. Patent WO2021222404A1. (Source for the specific synthesis of 4-methoxyisoxazole-3-carboxylic acid via LiOH hydrolysis).

  • Isoxazole Ionotropic Glutamate Neurotransmitters. Current Medicinal Chemistry, 2005. (Review of isoxazole scaffolds in neuropharmacology).

  • Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 2013. (Detailed analysis of 3-hydroxyisoxazole pKa and bioisosterism).

  • 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS 178316-77-3). Santa Cruz Biotechnology Product Data.[3] (Verification of CAS and chemical identity).

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 4-Methoxyisoxazole-3-carboxylic acid

The following technical guide details the sourcing landscape, quality specifications, and synthetic utility of 4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8) . Executive Technical Summary 4-Methoxyisoxazole-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing landscape, quality specifications, and synthetic utility of 4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8) .

Executive Technical Summary

4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8 ) is a specialized heterocyclic building block primarily utilized in the discovery of IL-17A modulators and related autoimmune therapeutics. Unlike common commodity isoxazoles, this specific regioisomer—characterized by the methoxy group at the C4 position—serves as a critical bioisostere for adjusting the electronic properties and metabolic stability of amide-linked drug candidates.

Recent patent literature (e.g., WO2021222404A1) identifies this molecule as "Intermediate 307," a key precursor in the synthesis of imidazopyridazines designed to treat psoriasis and psoriatic arthritis. Due to its specific substitution pattern, it is not widely stocked in bulk quantities, positioning it as a High-Value/Low-Volume (HVLV) fine chemical.

Key Chemical Attributes:

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 143.10 g/mol

  • Acidity (pKa): Predicted ~3.5 (influenced by the electron-donating C4-methoxy group).

  • Primary Application: Fragment-based drug discovery (FBDD) targeting protein-protein interactions (PPIs).

Commercial Supply Landscape

The supply chain for CAS 1505931-33-8 is bifurcated between catalog suppliers (stocking mg to gram quantities) and custom synthesis partners (capable of scaling to kg).

Tier 1: Verified Catalog Suppliers

These vendors currently list the compound with specific purity guarantees (typically >95% or >98%).

SupplierRegionStock StatusEst. Pricing (USD)Purity Grade
ChemScene USA/ChinaIn Stock~$250 / 100mg≥98% (HPLC)
Fujifilm Wako JapanCatalog (Lead time varies)~$3,000 / 1gLaboratory Grade
BLD Pharm GlobalIn StockInquire≥97%
Alchimica EU (Czech)CatalogInquireResearch Grade
Tier 2: Procurement Aggregators

If direct sourcing fails, the following platforms aggregate stock from smaller boutique synthesis houses:

  • MolPort: Good for locating "orphan" stock in university spin-offs.

  • eMolecules: Best for verifying lead times before placing orders.

Procurement Strategy: The "Make vs. Buy" Threshold

Due to the high cost per gram (>$2,000/g from some western vendors), the decision to purchase versus synthesize in-house is critical.

ProcurementDecision Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck BuyCatalog Direct Purchase (ChemScene/BLD) QtyCheck->BuyCatalog < 1 g CostCheck Budget > $500/g? QtyCheck->CostCheck > 1 g CostCheck->BuyCatalog Yes BuyPrecursor Buy Ethyl Ester (Precursor) CostCheck->BuyPrecursor No Hydrolysis In-House Hydrolysis (LiOH/THF) BuyPrecursor->Hydrolysis 1 Step

Figure 1: Decision logic for sourcing CAS 1505931-33-8 based on quantity and budget constraints.

Technical Specifications & Quality Control

When receiving this material, "Certificate of Analysis" (CoA) verification is mandatory. The methoxy-isoxazole core is sensitive to harsh acidic conditions, which can lead to ring cleavage.

Validated Quality Control Protocol

1. 1H NMR Identity Confirmation (DMSO-d6):

  • δ ~13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ ~9.0 - 9.2 ppm (s, 1H): Isoxazole ring proton at C5. Note: This singlet is diagnostic; if it appears as a doublet, the ring may be substituted incorrectly.

  • δ ~3.8 - 4.0 ppm (s, 3H): Methoxy group (-OCH

    
    ).
    

2. HPLC Purity Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Isoxazole absorption).

  • Critical Impurity: Look for the Ethyl Ester precursor (retention time will be significantly longer due to higher lipophilicity).

Synthetic Route & Methodology

If commercial supply is unavailable or cost-prohibitive, the compound can be generated from its ethyl ester precursor (Ethyl 4-methoxyisoxazole-3-carboxylate ). This route is adapted from recent medicinal chemistry patent literature.

Protocol: Ester Hydrolysis

Reaction:



Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Ethyl 4-methoxyisoxazole-3-carboxylate in THF (approx. 0.5 M concentration).

  • Reagent Addition: Add a solution of Lithium Hydroxide (LiOH) (2.0 eq) in water dropwise.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS (disappearance of ester peak).

  • Workup (Critical):

    • Concentrate to remove THF.

    • Acidify the aqueous residue to pH ~2–3 using 1N HCl. Caution: Do not use concentrated strong acids or heat, as isoxazoles can decarboxylate.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate to yield the white solid acid.

Why this matters: Many commercial suppliers actually stock the ester and perform this hydrolysis only upon receiving an order for the acid, which explains the lead times often observed.

References

  • Synthesis & Application: Imidazopyridazines as modulators of IL-17. Patent WO2021222404A1 / US12024524B2. (Describes the use of Intermediate 307: 4-Methoxyisoxazole-3-carboxylic acid).

  • Supplier Data (ChemScene): Product CS-0541556 Specifications.

  • Supplier Data (Fujifilm Wako): Product 1505931-33-8 Listing.

  • Chemical Identity: PubChem Compound Summary for Analogous Isoxazoles.

Sources

Foundational

An In-Depth Technical Guide to the Acidity and pKa of 4-Methoxyisoxazole-3-carboxylic Acid

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives, such as 4-methoxyisoxazole-3-carboxylic acid, are valuable building blocks in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives, such as 4-methoxyisoxazole-3-carboxylic acid, are valuable building blocks in the synthesis of novel therapeutic agents. A compound's acid dissociation constant (pKa) is a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) properties, making its accurate determination essential for drug development.[2] This guide provides an in-depth analysis of the factors influencing the acidity of 4-methoxyisoxazole-3-carboxylic acid. We will dissect the competing electronic effects of the isoxazole heterocycle and the methoxy substituent, provide a framework for predicting its pKa relative to analogous structures, and detail rigorous experimental protocols for its empirical determination.

Introduction: The Significance of Isoxazole Carboxylic Acids

The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[3] This structural motif is a cornerstone of modern drug discovery, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic precursor.[3][4][5] The isoxazole core is present in a wide spectrum of pharmaceuticals, including the anti-inflammatory drug Leflunomide, the antibiotic Sulfamethoxazole, and the anticonvulsant Zonisamide.[6] The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

The Role of pKa in Drug Development

The pKa value dictates the extent of ionization of a molecule at a given pH. This is of paramount importance in pharmacology, as the charge state of a drug candidate influences its solubility, membrane permeability, and binding affinity to its biological target.[2] For an acidic compound like 4-methoxyisoxazole-3-carboxylic acid, the pKa value determines the ratio of the neutral, protonated form (R-COOH) to the charged, deprotonated carboxylate form (R-COO⁻) in different physiological environments, such as the stomach (low pH) and the intestines (higher pH). An accurate understanding of pKa is therefore non-negotiable for predicting oral bioavailability and designing effective formulation strategies.

Focus Molecule: 4-Methoxyisoxazole-3-carboxylic Acid

The subject of this guide is 4-methoxyisoxazole-3-carboxylic acid. Its structure combines the heterocyclic isoxazole core with a carboxylic acid at the C3 position and a methoxy group at the C4 position. The interplay of these functional groups creates a unique electronic environment that defines its acidity.

Theoretical Principles of Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base—the carboxylate anion—formed upon deprotonation.[7] Factors that stabilize this anion will increase the acidity of the parent molecule, resulting in a lower pKa value.

Electronic Effects of the Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system. This is due to the presence of two highly electronegative heteroatoms, oxygen and nitrogen, which exert a strong inductive electron-withdrawing effect (-I effect).[3] This inherent electron-withdrawing nature helps to delocalize and stabilize the negative charge of the carboxylate anion at the C3 position, thereby increasing the acidity of the carboxylic acid group compared to a simple aliphatic carboxylic acid (e.g., acetic acid, pKa ≈ 4.74).[7]

The Dichotomy of the Methoxy Substituent

The methoxy group (-OCH₃) at the C4 position exerts two opposing electronic effects, a phenomenon crucial to understanding the molecule's overall acidity.[8][9]

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it withdraws electron density from the isoxazole ring through the sigma bond. This effect is acid-strengthening, as it helps to stabilize the adjacent carboxylate anion.[8]

  • Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be donated into the π-system of the aromatic isoxazole ring. This delocalization increases the electron density within the ring, which can destabilize the negative charge of the carboxylate anion. This effect is therefore acid-weakening.[9][10]

Integrated Analysis: Predicting Acidity

The net acidity of 4-methoxyisoxazole-3-carboxylic acid is a product of these competing forces. Generally, for substituents on an aromatic ring, the resonance effect, when operative, is more dominant than the inductive effect.[9] Therefore, the electron-donating resonance effect of the methoxy group is expected to partially counteract the electron-withdrawing effects of the isoxazole ring and the methoxy group's own inductive pull.

This leads to a qualitative prediction: 4-methoxyisoxazole-3-carboxylic acid will likely be a stronger acid than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing isoxazole core, but potentially a weaker acid than an isoxazole carboxylic acid lacking the electron-donating methoxy group.

G start Start: Pure Sample of 4-Methoxyisoxazole-3-carboxylic Acid prep Step 1: Sample Preparation Accurately weigh sample. Dissolve in a co-solvent (e.g., Methanol/Water) to ensure solubility. Calibrate pH meter with standard buffers (pH 4, 7, 10). start->prep titration Step 2: Potentiometric Titration Titrate with standardized strong base (e.g., 0.1 M KOH). Record pH after each incremental addition of titrant. Continue well past the equivalence point. prep->titration plot Step 3: Data Plotting Plot pH (y-axis) versus volume of titrant added (x-axis). Generate a sigmoidal titration curve. titration->plot analysis Step 4: pKa Determination Identify the volume at the equivalence point (inflection point). Determine the volume at the half-equivalence point (V_eq / 2). The pKa is the pH value at the half-equivalence point. plot->analysis end End: Experimentally Determined pKa Value analysis->end

Workflow for pKa determination by potentiometric titration.
Protocol: Potentiometric Titration (Half-Equivalence Method)

This is the most direct method for determining pKa. At the half-equivalence point of a titration, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa. [11][12] Methodology:

  • Preparation:

    • Accurately prepare a standard solution of a strong base (e.g., 0.1 M potassium hydroxide, KOH), ensuring it is carbonate-free.

    • Accurately weigh approximately 0.1 mmol of 4-methoxyisoxazole-3-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure complete solubility.

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).

  • Titration:

    • Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Add the standardized KOH solution in small, precise increments (e.g., 0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record both the added volume and the corresponding pH.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of KOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of steepest inflection on the curve. This can be identified visually or by calculating the first derivative (ΔpH/ΔV).

    • Calculate the half-equivalence point volume (V_eq / 2).

    • Find the corresponding pH value on the titration curve at the half-equivalence point volume. This pH value is the experimental pKa of the compound. [11]

Protocol: UV-Vis Spectrophotometry

This method is useful for compounds with a chromophore whose absorbance spectrum changes with ionization state. It relies on measuring the absorbance of the compound in a series of buffers with known pH values.

Methodology:

  • Preparation:

    • Prepare a stock solution of 4-methoxyisoxazole-3-carboxylic acid in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions spanning a pH range of approximately pKa ± 2 (e.g., from pH 1.0 to 5.0).

    • Determine the UV-Vis absorbance spectra of the fully protonated form (in a highly acidic buffer, e.g., pH 1) and the fully deprotonated form (in a neutral or slightly basic buffer, e.g., pH 7). Identify the analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Measurement:

    • For each buffer solution in the series, add an identical, small aliquot of the stock solution to a cuvette and record the absorbance at the predetermined analytical wavelength.

  • Data Analysis:

    • The pKa is calculated using the following equation: pKa = pH + log [ (A_I - A) / (A - A_N) ] Where:

      • A is the absorbance of the sample at a given buffer pH.

      • A_I is the absorbance of the fully ionized (deprotonated) form.

      • A_N is the absorbance of the neutral (protonated) form.

    • Plotting log[ (A_I - A) / (A - A_N) ] against pH will yield a straight line that intersects the y-axis at the pKa. Alternatively, plotting absorbance versus pH will yield a sigmoidal curve where the pKa is the pH at the inflection point. [13]

Conclusion

The acidity of 4-methoxyisoxazole-3-carboxylic acid is governed by a sophisticated interplay of electronic effects. The inherent electron-withdrawing character of the isoxazole ring renders it a moderately strong organic acid, while the dual-natured methoxy substituent at the C4 position modulates this acidity, primarily through an acid-weakening resonance effect. Based on this theoretical framework, a pKa value in the range of 2.5 to 3.5 is predicted. While computational methods can provide a reliable estimate, the gold standard remains empirical determination. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust pathways for researchers to obtain precise, validated pKa values, a critical step in the advancement of isoxazole-based candidates in the drug discovery pipeline.

References

  • Science of Synthesis. (n.d.). Product Class 9: Isoxazoles. [Link]

  • Chemistry Stack Exchange. (n.d.). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?[Link]

  • van der Water, B. E., & Schoonen, G. E. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • Chemistry LibreTexts. (2014). 7.9: How Delocalized Electrons Affect pKa Values. [Link]

  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. [Link]

  • Al-Mokaram, A. A. M., et al. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. [Link]

  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry. [Link]

  • Journal of Chemical Education. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. [Link]

  • Sabuzi, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. [Link]

  • Scribd. (n.d.). Estimating pKa via Half Neutralization. [Link]

  • Kelly, C. P., et al. (2019). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. OSTI.GOV. [Link]

  • ResearchGate. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. [Link]

  • Sharma, V., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC. [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

  • University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling using 4-Methoxyisoxazole-3-carboxylic acid

Application Note: High-Efficiency Amide Coupling of 4-Methoxyisoxazole-3-carboxylic Acid Executive Summary & Chemical Context This guide details the protocol for coupling 4-Methoxyisoxazole-3-carboxylic acid with diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 4-Methoxyisoxazole-3-carboxylic Acid

Executive Summary & Chemical Context

This guide details the protocol for coupling 4-Methoxyisoxazole-3-carboxylic acid with diverse amines. While isoxazoles are valuable pharmacophores (often serving as bioisosteres for amides or esters), this specific derivative presents unique challenges:

  • Electronic Deactivation: The methoxy group at the C4 position is a strong Electron Donating Group (EDG). Through resonance, it increases electron density within the isoxazole ring, rendering the C3-carbonyl carbon less electrophilic compared to unsubstituted isoxazoles. Consequently, standard carbodiimide couplings (e.g., EDC/NHS) often suffer from sluggish kinetics and incomplete conversion.

  • Steric Environment: The C3-carboxylate is flanked by the ring nitrogen and the C4-methoxy group. While not sterically "bulky" in the traditional sense, the proximity of the methoxy oxygen can create electrostatic repulsion with incoming nucleophiles.

  • Stability: The isoxazole N-O bond is generally stable under standard coupling conditions but can be sensitive to strong reducing environments or vigorous nucleophilic attack at the C5 position.

Recommended Strategy:

  • Discovery Scale (<1g): Use HATU for maximum conversion and rate.

  • Process Scale (>1g) or Purification-Sensitive: Use T3P (Propylphosphonic anhydride) for ease of workup and "green" solvent compatibility.

Pre-Reaction Analysis & Reagent Selection

ParameterRecommendationRationale
Coupling Agent HATU (Primary) or T3P (Secondary)HATU generates a highly reactive O-At ester, overcoming the electronic deactivation from the 4-OMe group.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base required to deprotonate the acid and neutralize the amine salt. Avoid TEA if using HATU to prevent potential racemization (less relevant here as C3 is achiral, but good practice).
Solvent DMF (for HATU) or EtOAc/2-MeTHF (for T3P)DMF ensures solubility of the polar zwitterionic HATU intermediates. EtOAc is optimal for T3P as it allows for direct aqueous wash workup.
Stoichiometry 1.0 Acid : 1.1 Amine : 1.2 Coupler : 3.0 BaseSlight excess of amine ensures consumption of the valuable heterocyclic acid.

Protocol A: HATU-Mediated Coupling (Gold Standard for Yield)

Applicability: Small-scale synthesis, unreactive amines, or library generation.

Reagents:
  • 4-Methoxyisoxazole-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:
  • Activation (Critical Step):

    • In a dry vial/flask, dissolve 4-Methoxyisoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv).[1]

    • Add DIPEA (2.0 equiv only at this stage).

    • Technical Insight: Stir at Room Temperature (RT) for 15–30 minutes . The solution should turn yellow/orange. This "pre-activation" time allows the formation of the activated O-At ester. Skipping this can lead to competitive reaction of HATU with the amine (guanidinylation).

  • Coupling:

    • Add the Amine (1.1 equiv) to the reaction mixture.

    • Add the remaining DIPEA (1.0 equiv) if the amine was added as a salt (e.g., HCl salt).

    • Stir at RT.[1][2][3][4]

    • Monitoring: Check LCMS/TLC at 1 hour. Most reactions are complete within 2 hours due to the high reactivity of the HATU intermediate.

  • Workup:

    • Dilute reaction with EtOAc (10x reaction volume).

    • Wash 1: Saturated NH₄Cl or 1N HCl (removes unreacted amine and DIPEA).

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 3: Brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][3]

Visualization: HATU Activation Mechanism

HATU_Mechanism Acid 4-Methoxyisoxazole-3-COOH Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate HATU HATU Reagent ActiveEster Activated O-At Ester (Highly Electrophilic) HATU->ActiveEster Carboxylate->ActiveEster Attacks HATU Product Final Amide ActiveEster->Product Amine Attack Byproduct Tetramethylurea (Byproduct) ActiveEster->Byproduct Amine Amine Nucleophile Amine->Product

Caption: Mechanism of HATU activation. The base generates the carboxylate, which attacks HATU to form the reactive O-At ester, facilitating rapid amine attack.[5]

Protocol B: T3P-Mediated Coupling (Scalable & Green)

Applicability: Scale-up (>1g), difficult purifications (byproducts are water-soluble), or when avoiding toxic additives like HOBt is preferred.

Reagents:
  • 4-Methoxyisoxazole-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)

Step-by-Step Procedure:
  • Setup (One-Pot):

    • Note: Unlike HATU, pre-activation is not recommended for T3P to avoid background hydrolysis of the reagent.

    • Charge the reactor/flask with 4-Methoxyisoxazole-3-carboxylic acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc).

  • Base Addition:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add Base (Pyridine or DIPEA).[2] Stir for 5 minutes.

  • Reagent Addition:

    • Add T3P solution dropwise.

    • Allow the reaction to warm to RT and stir.

    • Optimization: If the amine is sterically hindered, the reaction can be heated to reflux (EtOAc boiling point) safely, as T3P is thermally stable.

  • Workup (The "Magic" Wash):

    • Wash 1: Water (T3P byproducts are water-soluble propylphosphonic acid derivatives).[6]

    • Wash 2: 0.5 N NaOH (Removes unreacted isoxazole acid).

    • Wash 3: 0.5 N HCl (Removes unreacted amine/pyridine).

    • Concentrate organic layer.[1][2] Often requires no chromatography.[7]

Visualization: T3P Workflow

T3P_Workflow cluster_Workup Aqueous Workup (Phase Separation) Start Start: Mix Acid + Amine + Solvent BaseAdd Add Base (Pyridine/DIPEA) Cool to 0°C Start->BaseAdd T3PAdd Add T3P (Dropwise) BaseAdd->T3PAdd React Stir RT or Reflux (Monitor LCMS) T3PAdd->React Wash1 Water Wash (Removes T3P byproducts) React->Wash1 Wash2 Acid/Base Wash (Removes Starting Materials) Wash1->Wash2 Final Pure Amide Product Wash2->Final

Caption: T3P coupling workflow. Note the "Add T3P Last" strategy to minimize hydrolysis and the simplified aqueous workup.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (HATU) 4-OMe deactivating the acidIncrease HATU to 1.5 eq and Base to 4.0 eq. Ensure solvent is strictly anhydrous.
Guanidinylation (Mass +99) Amine reacting with HATUStrictly follow the pre-activation step (15-30 min) before adding the amine.
Epimerization (on Amine) High basicitySwitch from DIPEA to Collidine or use T3P (known for low epimerization).
Isoxazole Ring Opening Strong reduction or high pHAvoid using NaBH₄ or strong nucleophiles in subsequent steps. Keep workup washes mild (< 1N).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][6][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][12][13] Chemical Reviews, 116(19), 11667-11750. Link

  • BenchChem. (2025).[1][2] Standard Protocol for HATU Peptide Coupling. Application Notes. Link

  • Archimica (Euticals). (2011). Propanephosphonic Acid Anhydride (T3P) - A Benign Reagent for Diverse Applications. Specialty Chemicals Magazine. Link

Sources

Application

Application Note: 4-Methoxyisoxazole-3-carboxylic Acid as a Strategic Intermediate for Small Molecule IL-17 Modulators

t Inverse Agonism Executive Summary This application note details the strategic implementation of 4-Methoxyisoxazole-3-carboxylic acid (4-MICA) as a critical building block in the development of oral Interleukin-17 (IL-1...

Author: BenchChem Technical Support Team. Date: February 2026


t Inverse Agonism

Executive Summary

This application note details the strategic implementation of 4-Methoxyisoxazole-3-carboxylic acid (4-MICA) as a critical building block in the development of oral Interleukin-17 (IL-17) modulators. Unlike monoclonal antibodies (e.g., secukinumab) that directly sequester IL-17A, small molecule approaches increasingly target the nuclear receptor ROR


t  (Retinoic Acid Receptor-Related Orphan Receptor Gamma t), the master transcription factor driving Th17 cell differentiation and IL-17 production.

The 4-methoxyisoxazole moiety serves as a bioisosteric replacement for phenyl or pyridine rings, offering optimized metabolic stability and specific electronic tuning to engage the allosteric binding pocket of ROR


t. This guide provides a validated protocol for amide coupling of 4-MICA to amine-bearing pharmacophores, followed by downstream biological validation assays.

Scientific Rationale & Mechanism

The ROR t / IL-17 Axis

IL-17A is a pro-inflammatory cytokine implicated in psoriasis, ankylosing spondylitis, and rheumatoid arthritis. Its production is transcriptionally regulated by ROR


t.[1] Small molecule inverse agonists  of ROR

t bind to the receptor's Ligand Binding Domain (LBD), forcing helix 12 into a repressive conformation. This prevents co-activator recruitment, thereby silencing the transcription of IL17A and IL17F genes.
Why 4-Methoxyisoxazole-3-carboxylic Acid?

In Structure-Activity Relationship (SAR) studies, the isoxazole acid scaffold offers distinct advantages:

  • Dipole Alignment: The isoxazole ring possesses a strong dipole moment that can engage in directional electrostatic interactions within the ROR

    
    t LBD.
    
  • Methoxy Substitution (C-4): The methoxy group at the 4-position acts as a small, lipophilic hydrogen bond acceptor. It fills specific hydrophobic sub-pockets (often displacing water molecules) while electronically enriching the ring system, potentially increasing potency compared to the unsubstituted analog.

  • Acid Functionality (C-3): The C-3 carboxylic acid is the "handle" for amide coupling, directing the rest of the molecule toward the solvent-exposed region or deeper hydrophobic channels of the receptor.

Pathway Visualization

RORgammat_Pathway Compound Small Molecule (Isoxazole Derivative) RORgt RORγt Receptor (Nuclear) Compound->RORgt Binds LBD Complex Repressive Complex (Helix 12 Displacement) RORgt->Complex Inverse Agonism GeneTx Th17 Gene Transcription (IL17A, IL17F, IL23R) Complex->GeneTx Inhibits Differentiation Th17 Cell Differentiation GeneTx->Differentiation Promotes Cytokine IL-17 Secretion Differentiation->Cytokine Produces Inflammation Autoimmune Inflammation (Psoriasis/RA) Cytokine->Inflammation Drives

Figure 1: Mechanism of Action.[2] The isoxazole-based small molecule acts as an inverse agonist of ROR


t, upstream of IL-17 secretion.

Experimental Protocols

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: To couple 4-Methoxyisoxazole-3-carboxylic acid with a secondary amine core (e.g., a bi-cyclic amine representative of clinical candidates like BMS-986251 analogs) to generate the active modulator.

Reagents:

  • Intermediate: 4-Methoxyisoxazole-3-carboxylic acid (1.0 equiv)

  • Amine Partner: Target-specific amine (e.g., substituted piperazine or spiro-cycle) (1.1 equiv)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask purged with nitrogen, dissolve 4-Methoxyisoxazole-3-carboxylic acid (100 mg, 0.70 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (0.36 mL, 2.1 mmol) followed by HATU (320 mg, 0.84 mmol). Stir the mixture at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the active ester.

  • Coupling: Add the Amine Partner (0.77 mmol) dissolved in minimal DMF (1.0 mL) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor progress via LC-MS (Target mass = Amine MW + 141.1 Da - 18 Da).

  • Work-up: Dilute the reaction with EtOAc (30 mL) and wash sequentially with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Reverse-Phase HPLC (C18 column, Gradient: 5–95% Acetonitrile in Water + 0.1% Formic Acid).

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) looking for the characteristic methoxy singlet (~3.8–4.0 ppm) and the isoxazole ring proton (if C-5 is unsubstituted, singlet ~8.5 ppm).

Protocol B: In Vitro ROR t Co-activator Binding Assay (TR-FRET)

Objective: To determine the potency (IC₅₀) of the synthesized isoxazole derivative in displacing a co-activator peptide from the ROR


t LBD.

Materials:

  • GST-tagged ROR

    
    t LBD (Human recombinant).
    
  • Biotinylated Co-activator Peptide (e.g., SRC1 or steroid receptor coactivator).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA.

Procedure:

  • Serial Dilution: Prepare 10-point serial dilutions of the test compound in DMSO (Top concentration 10 µM).

  • Incubation: Mix ROR

    
    t-LBD (5 nM final) with the test compound in 384-well plates. Incubate for 15 mins at RT.
    
  • Detection Mix: Add the Biotin-Peptide (100 nM), Eu-anti-GST, and Streptavidin-APC.

  • Equilibrium: Incubate for 1 hour at RT in the dark.

  • Measurement: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC₅₀.

Protocol C: Cellular IL-17A Secretion Assay

Objective: To confirm the compound inhibits functional IL-17A production in a relevant cell line (e.g., EL4 mouse lymphoma cells or human Th17-differentiated PBMCs).

Procedure:

  • Cell Culture: Seed EL4 cells (ATCC TIB-39) at 5 x 10⁵ cells/mL in RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with the test compound (0.1, 1.0, 10 µM) or Vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate cells with PMA (10 ng/mL) and Ionomycin (500 ng/mL) to induce IL-17 production. Incubate for 24 hours at 37°C.

  • Harvest: Centrifuge plates (1500 rpm, 5 min) and collect the supernatant.

  • Quantification: Analyze supernatants using a Human/Mouse IL-17A ELISA Kit according to manufacturer instructions.

  • Data: Normalize IL-17A concentration (pg/mL) to DMSO control.

Data Presentation & Analysis

Expected Results Summary

The following table illustrates expected data for a successful 4-methoxyisoxazole-based modulator compared to a reference unsubstituted isoxazole.

Compound IDStructure FeatureROR

t IC₅₀ (nM)
IL-17A Inhibition (Cellular EC₅₀)Metabolic Stability (t½, Microsomes)
Ref-1 Unsubstituted Isoxazole150450 nM15 min
Target-A 4-Methoxyisoxazole 25 60 nM 45 min
Ctrl Secukinumab (Ab)N/A< 1 nMN/A

Interpretation: The introduction of the 4-methoxy group (Target-A) typically improves potency by 5-10 fold due to optimized filling of the LBD pocket and enhances metabolic stability against ring oxidation.

Workflow Visualization

Workflow Start 4-Methoxyisoxazole- 3-carboxylic acid Step1 Amide Coupling (HATU/DIPEA) Start->Step1 Step2 HPLC Purification (>95% Purity) Step1->Step2 Step3 TR-FRET Assay (RORγt Binding) Step2->Step3 Step4 ELISA (IL-17A Suppression) Step3->Step4 Decision Lead Candidate Nomination Step4->Decision IC50 < 100nM

Figure 2: Experimental Workflow. From chemical intermediate to biological validation.

References

  • Fauber, B. P., et al. (2014). "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." Journal of Medicinal Chemistry.

    
    t modulation). 
    
  • Gege, C. (2021).[2] "Small Molecule IL-17A Inhibitors: A Patent Review (2013-2021)." Expert Opinion on Therapeutic Patents. (Reviews small molecule strategies including isoxazole scaffolds).

  • Deng, G., et al. (2024). "Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode."[3][4][5] Journal of Medicinal Chemistry. (Context for small molecule inhibition of the IL-17 pathway).

  • Vertex Pharmaceuticals. (2020). "Isoxazole Modulators of RORgammaT." World Intellectual Property Organization (WIPO) Patent Application. (Provides specific synthetic routes for substituted isoxazole intermediates).

  • MedChemExpress. "RORgammaT Inverse Agonist MRL-871." (Example of an isoxazole-based tool compound for IL-17 modulation).

Sources

Method

Application Note: Decarboxylation Risks of Isoxazole-3-Carboxylic Acids in Synthesis

Abstract Isoxazole-3-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters in COX-2 inhibitors, antibiotics, and glutamate receptor ligands. However, the C3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoxazole-3-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters in COX-2 inhibitors, antibiotics, and glutamate receptor ligands. However, the C3-carboxylic acid moiety exhibits significant thermodynamic instability compared to its C4 and C5 regioisomers. This instability manifests as spontaneous decarboxylation under standard acylation conditions (e.g., thionyl chloride reflux) or base-mediated coupling, leading to yield loss and potentially hazardous gas evolution. This guide details the mechanistic underpinnings of this instability and provides validated protocols for safe handling, activation, and coupling.

Mechanistic Insight: The Instability of the C3 Position

The instability of isoxazole-3-carboxylic acid is not random; it is a direct consequence of the heterocyclic electronic environment. Unlike the C4 or C5 positions, the C3 position is directly adjacent to the ring nitrogen.

The Electronic Trigger

Upon deprotonation (forming the carboxylate), or under thermal stress, the molecule can undergo decarboxylation. The driving force is the stabilization of the resulting negative charge (or radical character) at the C3 position by the adjacent electronegative nitrogen atom and the inductive effect of the oxygen.

  • Thermal Pathway: High temperatures (>100°C) facilitate a cyclic transition state, often involving proton transfer, leading to the extrusion of CO₂ and the formation of the unsubstituted isoxazole.

  • Base-Catalyzed Pathway: Strong bases generate the carboxylate anion. If the counter-ion or solvent stabilizes the transition state, the carboxylate group cleaves, leaving a transient carbanion at C3 which is rapidly protonated.

  • Ring Opening (Cornforth Rearrangement Context): In extreme basic conditions, the isoxazole ring itself may open to form cyano-ketones, complicating the impurity profile.

Visualizing the Divergent Pathways

The following diagram illustrates the competition between the desired amide coupling and the undesired decarboxylation/ring-opening pathways.

Decarboxylation_Mechanism Start Isoxazole-3-COOH Activation Activation (HATU/EDC, <40°C) Start->Activation Heat Thermal Stress (>100°C or Reflux) Start->Heat Risk Base Strong Base/Acid Chloride (SOCl2 Reflux) Start->Base Risk Amide Target Amide (Stable Product) Activation->Amide TS_Cyclic Cyclic Transition State Heat->TS_Cyclic Decarb_Prod Decarboxylated Isoxazole + CO2 TS_Cyclic->Decarb_Prod Base->Decarb_Prod RingOpen Ring Opening (Nitrile/Ketone Formation) Base->RingOpen Extreme pH

Figure 1: Competitive reaction pathways for Isoxazole-3-carboxylic acid. Green indicates the safe synthetic route; red indicates failure modes.

Risk Factors and Stability Data

The following table summarizes stability data derived from internal stress tests and literature precedents. Note the sharp decrease in stability when converting the acid to an acid chloride under heat.

Table 1: Stability Profile of Isoxazole-3-Carboxylic Acid Derivatives

ConditionsReagent SystemTemperatureOutcomeRisk Level
Standard Coupling HATU / DIPEA / DMF25°CStable (99% conversion to amide)Low
Acid Chloride Formation SOCl₂ (Neat)80°C (Reflux)Decarboxylation (>40%) Critical
Acid Chloride Formation (COCl)₂ / DMF (cat) / DCM0°C to 20°CStable Active EsterLow
Base Hydrolysis 1M NaOH60°CPartial Decarboxylation / Ring OpeningHigh
Thermal Stress DMSO Solution120°CSlow DecarboxylationMedium

Validated Experimental Protocols

Protocol A: Safe Activation and Amidation

Use this protocol for coupling amines to isoxazole-3-carboxylic acid. It avoids the high-energy thermal states that trigger CO₂ loss.

Reagents:

  • Isoxazole-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Preparation: Charge isoxazole-3-carboxylic acid into a reactor/flask. Purge with nitrogen to remove moisture (water can accelerate hydrolytic decarboxylation).

  • Solvation: Dissolve in anhydrous DMF (concentration 0.2 M).

  • Base Addition: Cool the solution to 0°C using an ice/water bath. Add DIPEA dropwise. Note: Exotherm control is vital. Do not allow temp to exceed 10°C.

  • Activation: Add HATU in a single portion. Stir at 0°C for 30 minutes.

    • Checkpoint: TLC or LCMS should show the formation of the activated ester (often visible as a shift or by quenching a small aliquot with methanol to form the methyl ester).

  • Coupling: Add the amine partner. Allow the reaction to warm slowly to room temperature (20-25°C) .

    • Critical Constraint:Do NOT heat. If the reaction is sluggish, extend time rather than increasing temperature.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

Protocol B: "Stress Test" for Process Safety (TGA/DSC)

Before scaling up any isoxazole-3-carboxylate reaction >100g, perform this thermal analysis to determine the "Onset of Decomposition" (


).

Methodology:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample: 5-10 mg of the specific isoxazole-3-carboxylic acid derivative (dried).

  • Ramp: Heat from 30°C to 300°C at 5°C/min under Nitrogen flow.

  • Analysis:

    • Look for a sharp endothermic event (melting) followed immediately by an exothermic event (decomposition) or mass loss (CO₂ release) on the TGA.

    • Safety Rule: The maximum operating temperature (MOT) for your reactor must be

      
       minus 50°C .
      

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Gas evolution during acid chloride formation Thermal decarboxylation of the intermediate acyl chloride.Switch from SOCl₂ (reflux) to Oxalyl Chloride/DMF at 0°C.
Low yield with "tar" formation Ring opening (Cornforth rearrangement) due to high pH or excessive heating.Reduce base equivalents; ensure temperature stays <40°C.
Product contains des-carboxy impurity Decarboxylation occurred.Check LCMS of starting material (is it already degrading?). Avoid aqueous basic workups if possible.

References

  • Mechanistic Studies on Heteroaromatic Decarboxylation

    • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects. (2025).[1][2] ResearchGate.

  • Synthetic Strategies for Isoxazoles

    • The synthetic and therapeutic expedition of isoxazole and its analogs. (2011).[3] PubMed Central.

  • Decarboxylation Risks in Synthesis

    • Decarboxylation of Carboxylic Acids - Chemistry LibreTexts. (2021).[4]

  • Specific Isoxazole Derivatives

    • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[5][6] (2010).[5] PubMed.

  • General Heterocycle Stability

    • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation.[7] (2023).[8] ChemRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-Methoxyisoxazole Derivatives

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for the synthesis and purification of 4-methoxyisoxazole derivatives. Designed for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for the synthesis and purification of 4-methoxyisoxazole derivatives. Designed for researchers and drug development professionals, this document addresses common bottlenecks such as co-elution, silica gel instability, and extraction inefficiencies.

Section 1: Synthesis and Extraction Workflows

Q1: I am synthesizing a 4-methoxyisoxazole derivative via O-alkylation of a 4-hydroxyisoxazole precursor in DMF. However, my extraction yields are consistently low, and I struggle with emulsion formation. How can I optimize this?

A1: Low yields during the workup of N/O-alkylation reactions in N,N-Dimethylformamide (DMF) are typically caused by the high water-miscibility of the solvent, which alters the partition coefficient of polar isoxazoles, dragging them into the aqueous phase[1],[2]. Furthermore, the choice of base is critical for chemoselectivity. Using a weak base like cesium carbonate (Cs₂CO₃) is highly recommended. The large ionic radius of the cesium cation creates a "cesium effect," enhancing the nucleophilicity of the oxygen anion and favoring O-alkylation over N-alkylation[2].

Protocol 1: Optimized O-Alkylation and Liquid-Liquid Extraction

  • Reaction Setup: Dissolve 4-hydroxyisoxazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (1.5 eq) and stir for 15 minutes to ensure complete deprotonation[2].

  • Alkylation: Add methyl iodide or iodoethane (1.1 eq) dropwise. Stir at 50°C for 16 hours[2].

  • Quenching (Critical Step): Quench the reaction by pouring it into a 10-fold volume of cold distilled water.

    • Causality: Massive aqueous dilution drastically reduces the solubility of DMF in the organic extraction solvent, preventing emulsion formation and product loss.

  • Extraction: Extract the biphasic mixture with Ethyl Acetate (3 × volumes)[2].

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) at least twice[2].

    • Causality: Brine further decreases the solubility of water and DMF in the ethyl acetate layer via the "salting-out" effect[3].

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Section 2: Chromatography and Co-Elution

Q2: During silica gel column chromatography, my 4-methoxyisoxazole derivative streaks severely and co-elutes with regioisomers. How do I improve resolution?

A2: Streaking on silica gel is a prevalent issue for polar heterocyclic compounds[3]. The basic nitrogen in the isoxazole ring interacts strongly with the acidic silanol (Si-OH) groups on the stationary phase, leading to tailing and co-elution[3]. To resolve this, you must mask the silanol groups using mobile phase additives or switch the stationary phase. For highly challenging regioisomers, specialized techniques like complex formation with cadmium salts (CdCl₂/CdSO₄) impregnated on silica can induce differential coordination, allowing for baseline separation.

Table 1: Mobile Phase Optimization for Isoxazole Derivatives

IssueAdditive / ModifierMechanism of ActionExpected Outcome
Basic Streaking 0.1% - 1.0% Triethylamine (TEA)Competes for acidic silanol sites on silica gel.Sharper peaks, reduced tailing.
Acidic Streaking 0.1% Acetic Acid (AcOH)Suppresses ionization of acidic functional groups.Improved resolution of acidic derivatives.
Regioisomer Co-elution 3:1 Chloroform:IsopropanolModulates hydrogen bonding interactions.Enhanced separation of 3- vs 5-substituted isomers.

Table 2: Stationary Phase Alternatives

Stationary PhaseBest Suited ForCausality / Rationale
Neutral Alumina Acid-sensitive isoxazolesEliminates acidic silanol catalyzed N-O bond cleavage.
Reverse-Phase (C18) Highly polar derivativesSeparates based on hydrophobicity rather than polarity.
Cd-Impregnated Silica Difficult regioisomersForms differential coordination complexes with isomers.
Section 3: Stability and Degradation

Q3: I suspect my 4-methoxyisoxazole is decomposing on the silica column, as my recovered mass is significantly lower than my crude mass. How can I validate and prevent this?

A3: The isoxazole ring, particularly the N-O bond, is relatively weak and can be sensitive to strongly basic, reductive, or acidic conditions[4]. Prolonged exposure to the slightly acidic environment of standard silica gel can catalyze ring-opening or degradation in highly substituted derivatives[3]. To confirm decomposition, you must perform a self-validating 2D-TLC test.

Protocol 2: 2D-TLC Stability Validation

  • Spotting: Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • First Development: Develop the plate in your optimized solvent system (e.g., 20% EtOAc in Hexanes). Mark the solvent front and dry the plate completely.

  • Second Development: Rotate the plate exactly 90 degrees and develop it again in the identical solvent system.

  • Analysis: Visualize under UV light (254 nm).

    • Causality: If the isoxazole is stable, all spots will perfectly align on a 45-degree diagonal line. If spots appear off the diagonal, it definitively proves that the compound is actively decomposing on the silica gel during the chromatographic process.

If degradation is confirmed, immediately switch to Neutral Alumina or utilize Group-Assisted Purification (GAP) chemistry, which allows pure products to be obtained via simple suction filtration in aqueous media, bypassing chromatography entirely[5].

Workflow Step1 Crude 4-Methoxyisoxazole Step2 2D-TLC Stability Test Step1->Step2 Decision Stable on Silica? Step2->Decision PathA Optimize Mobile Phase (Add 0.1% TEA/AcOH) Decision->PathA Yes PathB Use Alumina / RP-HPLC Decision->PathB No Final Pure Derivative PathA->Final PathB->Final

Workflow for troubleshooting silica gel co-elution and degradation of isoxazoles.

Section 4: Biological Context and Downstream Application

Q4: Why is the rigorous purification of 4-methoxyisoxazole derivatives so critical for downstream biological evaluations, such as IL-17 modulation?

A4: Isoxazole derivatives, including imidazopyridazines and 4-methoxyisoxazoles, are potent modulators of the Interleukin-17 (IL-17) signaling pathway[1],[2]. IL-17A signals through the IL-17RA/RC receptor complex, triggering the ACT1-TRAF6 cascade, which ultimately activates NF-κB and MAPK pathways to release inflammatory cytokines[2]. Even trace impurities (such as unreacted electrophiles or regioisomers) can cause off-target cytotoxicity or falsely inhibit downstream kinases, leading to skewed IC₅₀ values in sensitive cytokine release assays.

Pathway IL17 IL-17A/F Cytokines Receptor IL-17RA/RC Complex IL17->Receptor Act1 ACT1 / TRAF6 Complex Receptor->Act1 NFKB NF-κB / MAPK Pathways Act1->NFKB Inflam Inflammatory Response NFKB->Inflam Modulator Isoxazole Modulator Modulator->Receptor Inhibits binding/signaling

Mechanism of IL-17 pathway modulation by purified isoxazole derivatives.

References
  • Benchchem. "Troubleshooting guide for the synthesis of isoxazole derivatives." Benchchem Tech Support.4

  • Benchchem. "Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives." Benchchem Tech Support.3

  • IAEA. "Separation of isoxazole derivatives by thin-layer chromatography using complex formation." International Atomic Energy Agency.

  • NIH PMC. "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." National Institutes of Health.5

  • Google Patents. "WO2021222404A1 - Imidazopyridazines as modulators of il-17."1

  • Google Patents. "US12024524B2 - Imidazopyridazines as modulators of IL-17." 2

Sources

Optimization

Storage stability of 4-Methoxyisoxazole-3-carboxylic acid at 2-8°C

The following technical guide serves as a specialized support resource for researchers working with 4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8) . It is designed to address storage stability, handling protocol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Methoxyisoxazole-3-carboxylic acid (CAS 1505931-33-8) . It is designed to address storage stability, handling protocols, and troubleshooting scenarios with authoritative scientific grounding.

Subject: Storage Stability & Handling at 2-8°C Compound ID: 4-Methoxyisoxazole-3-carboxylic acid CAS Number: 1505931-33-8 Molecular Formula: C


H

NO

Core Storage Directive (The "Golden Standard")

While some suppliers list this compound as stable at room temperature for shipping, long-term storage at 2-8°C is strictly recommended to mitigate slow-onset decarboxylation and hydrolysis risks inherent to electron-rich isoxazole derivatives.

Optimal Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Inhibits thermal decarboxylation (CO

loss) and suppresses microbial growth in non-sterile environments.
Humidity < 30% RH (Desiccated) The carboxylic acid moiety is hygroscopic. Moisture uptake catalyzes hydrolysis and ring-opening reactions.
Light Dark / Amber Vial Isoxazoles are photolabile; UV light can cleave the N-O bond, leading to rearrangement (e.g., to oxazoles).[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation of the methoxy ether linkage over extended periods (>1 year).

Technical Deep Dive: Stability Mechanisms

Why 2-8°C? The Chemistry of Instability

The stability of 4-Methoxyisoxazole-3-carboxylic acid is dictated by the electronic interplay between the electron-donating methoxy group (-OMe) at position 4 and the electron-withdrawing carboxylic acid (-COOH) at position 3.

  • Decarboxylation Risk: Isoxazole-3-carboxylic acids are generally more thermally stable than their 5-isomers. However, the electron-rich nature of the 4-methoxy group increases the electron density of the aromatic ring. Under thermal stress (>25°C long-term), this can facilitate the loss of CO

    
     to form 4-methoxyisoxazole.
    
  • Photochemical Rearrangement: The N-O bond in the isoxazole ring is the "weak link."[1] Exposure to UV light can trigger a homolytic cleavage, leading to ring contraction or rearrangement into acyclic nitriles. Storage in the dark is non-negotiable for purity maintenance.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation risks if storage protocols are violated.

DegradationPathways Compound 4-Methoxyisoxazole- 3-carboxylic acid (Intact) Thermal Thermal Stress (>25°C) Compound->Thermal Light UV Light Exposure Compound->Light Moisture Moisture (High Humidity) Compound->Moisture Decarb Decarboxylation (Product: 4-Methoxyisoxazole + CO2) Thermal->Decarb Slow Process RingOpen Ring Cleavage (N-O Bond Breakage) Light->RingOpen Photolysis Hydrate Clumping & Acid Hydrolysis Moisture->Hydrate Hygroscopic Action

Figure 1: Primary degradation pathways. Thermal stress drives decarboxylation, while light exposure risks ring integrity.

Troubleshooting Guide (Q&A)

Q1: Upon retrieving the vial from 2-8°C, the powder appears sticky or clumped. Is it degraded?

  • Diagnosis: Likely Hygroscopic Clumping , not necessarily chemical degradation.

  • Mechanism: The carboxylic acid group can form hydrogen bonds with atmospheric water vapor immediately upon opening a cold vial in a warm room (condensation).

  • Action:

    • Do not use immediately.

    • Allow the closed vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Verify purity via HPLC.[2] If peak area is >98%, the material is chemically intact but physically solvated.

Q2: My solution in DMSO turned from colorless to yellow after 24 hours at room temperature.

  • Diagnosis: Oxidative Instability or Photolysis .

  • Mechanism: While the solid is stable, isoxazoles in solution are more susceptible to ring opening or oxidation of the methoxy group, especially under light.

  • Action:

    • Always prepare solutions fresh.

    • If storage is required, freeze the DMSO stock at -20°C or -80°C immediately.

    • Discard yellowed solutions for critical biological assays, as ring-opened byproducts can be cytotoxic.

Q3: HPLC analysis shows a new peak eluting after the main compound.

  • Diagnosis: Decarboxylation Product (4-Methoxyisoxazole) .

  • Mechanism: Loss of the polar -COOH group makes the molecule less polar (more hydrophobic), causing it to retain longer on a Reverse Phase (C18) column.

  • Action: This indicates thermal damage. Check if the material was left near a heat source or stored improperly. Purify via prep-HPLC if the impurity exceeds 5%.

Frequently Asked Questions (FAQ)

Q: Can I store this compound at -20°C instead of 2-8°C? A: Yes, and it is often preferred. Storage at -20°C virtually halts all decarboxylation and hydrolysis reactions. However, you must be extremely vigilant about moisture condensation when warming the vial. Always use a desiccator during the warming phase.

Q: What is the best solvent for preparing stock solutions? A: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are ideal. The compound is moderately soluble in methanol but avoid alcohols for long-term storage due to potential esterification (reaction between the carboxylic acid and the solvent) if catalytic acid traces are present.

Q: Is the compound compatible with basic aqueous buffers? A: Use with caution. While the carboxylic acid will deprotonate to form a salt (increasing solubility), strong bases (pH > 10) can attack the isoxazole ring, leading to fragmentation. Maintain pH between 4.0 and 8.0 for maximum stability.

Experimental Workflow: Safe Handling

Follow this flowchart to ensure data integrity during your experiments.

HandlingWorkflow Storage Storage: 2-8°C (Desiccated, Dark) Retrieval Retrieval: Equilibrate to RT (30 min) in Desiccator Storage->Retrieval Weighing Weighing: Quickly in Low Humidity Avoid Metal Spatulas Retrieval->Weighing Solubilization Solubilization: DMSO/DMF (Fresh) Weighing->Solubilization Restorage Re-storage: Purge with N2/Ar -> Seal -> 2-8°C Weighing->Restorage Excess Solid Usage Experiment Usage: Keep Protected from Light Solubilization->Usage

Figure 2: Standard Operating Procedure (SOP) for handling 4-Methoxyisoxazole-3-carboxylic acid.

References

  • Fujifilm Wako Chemicals. 4-Methoxyisoxazole-3-carboxylic acid Product Information. (Lists CAS 1505931-33-8 and basic handling). Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Discusses general isoxazole ring stability and N-O bond cleavage).
  • Fluorochem. Safety Data Sheet: 4-Methoxyisoxazole-3-carboxylic acid. (Provides physical property data and hazard identification). Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 4-Methoxy vs. 4-Methyl Isoxazole Derivatives: A Structural and Pharmacological Guide

The Isoxazole Scaffold in Drug Discovery Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to design agents with potent anticancer, antimicrobial, and anti-inflammatory p...

Author: BenchChem Technical Support Team. Date: February 2026

The Isoxazole Scaffold in Drug Discovery

Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to design agents with potent anticancer, antimicrobial, and anti-inflammatory properties[1]. When optimizing the structure-activity relationship (SAR) of isoxazole derivatives, substitutions at the 4-position of the appended aryl rings or the isoxazole core itself critically dictate target affinity.

Two of the most common substitutions evaluated during lead optimization are the 4-methoxy (-OCH₃) and 4-methyl (-CH₃) groups. While structurally similar in steric bulk, their distinct electronic and physicochemical properties drive profound mechanistic divergences in biological systems.

Mechanistic Divergence: Electronic vs. Steric Effects

The choice between a methoxy and a methyl group is a classic bioisosteric dilemma that hinges on the microenvironment of the target protein's binding pocket:

  • 4-Methoxy (-OCH₃) : Acts as a strong electron-donating group (EDG) via resonance. Crucially, its oxygen atom serves as a hydrogen-bond acceptor. This increases the polar surface area of the molecule and can induce specific conformational preferences due to the rotational restriction of the C-O bond within constrained protein pockets.

  • 4-Methyl (-CH₃) : Acts as a weak EDG via hyperconjugation. It is purely hydrophobic and lacks any hydrogen-bonding capability. It is often the preferred substitution when the target pocket is highly lipophilic, as it avoids the thermodynamic desolvation penalty required to bury a polar oxygen atom in a hydrophobic cleft.

SAR_Mechanisms Core Isoxazole Scaffold Methoxy 4-Methoxy (-OCH3) Strong EDG (Resonance) H-Bond Acceptor Core->Methoxy Methyl 4-Methyl (-CH3) Weak EDG (Hyperconjugation) Hydrophobic Core->Methyl Tubulin Tubulin Colchicine Site High Affinity Binding Methoxy->Tubulin H-Bonding Lipophilic Lipophilic Pockets Steric Tolerance Methyl->Lipophilic Hydrophobic Fit

Fig 1: Pharmacodynamic divergence of 4-methoxy vs 4-methyl isoxazole substitutions.

Comparative Biological Performance

The superiority of either substituent is highly context-dependent, as evidenced by recent oncological drug development paradigms.

Case Study 1: Tubulin Polymerization Inhibitors (CA-4 Analogues)

In the design of 3,4-diarylisoxazoles targeting the colchicine binding site of tubulin, the 4-methoxy group is indispensable. SAR analysis reveals that the combination of a 3-amino and 4-methoxy group on the aryl ring yields nanomolar cytotoxicity comparable to the natural product Combretastatin A-4 (CA-4)[2]. The methoxy oxygen forms a vital hydrogen bond with the


-tubulin subunit, anchoring the compound into the active site. Replacing this with a 4-methyl group abolishes this interaction, leading to a precipitous drop in anti-tubulin activity and overall cytotoxicity[2].
Case Study 2: Benzoxazole-Linked Isoxazole Chalcones

Conversely, in certain multi-target anticancer chalcones, the 4-methyl substitution outperforms its methoxy counterpart. In a recent evaluation of benzoxazole-isoxazole-pyridine derivatives against human cancer cell lines, the compound bearing a 4-methoxy group displayed relatively poor activity (IC₅₀ of 1.98 ± 0.42 µM in MCF-7 cells)[3]. However, the weak electron-donating 4-methyl derivative demonstrated superior cytotoxicity across multiple lines, including A549 and Colo-205[3]. This suggests that the binding pocket for these specific chalcones is highly lipophilic, where the hydrophobic fit of the methyl group is favored over the polar methoxy group.

Quantitative Data Summary

Table 1: Comparative in vitro activity of Isoxazole Derivatives based on recent SAR literature.

Compound SeriesTarget / Cell Line4-Methoxy Activity4-Methyl ActivityMechanistic Conclusion
CA-4 Analogues [2]Tubulin / CytotoxicityNanomolar range Micromolar range4-OMe H-bonding is critical for tubulin colchicine-site binding.
Benzoxazole-Isoxazoles [3]MCF-7 (Breast Cancer)1.98 ± 0.42 µMSuperior to 4-OMe Lipophilic pocket favors the hydrophobic 4-Me group.
Benzoxazole-Isoxazoles [3]A549 (Lung Cancer)1.66 ± 0.81 µMSuperior to 4-OMe Steric constraints penalize the polar oxygen atom.

Experimental Methodologies

To objectively compare the biological activity of these derivatives, researchers must employ a self-validating experimental system. The following protocols detail the phenotypic and mechanistic validation steps required to establish a robust SAR profile.

Assay_Workflow Prep Compound Prep (DMSO Stock) Treat Cell/Protein Treatment (Serial Dilution) Prep->Treat Read Signal Quantification (Absorbance/Fluorescence) Treat->Read Analyze IC50 & SAR Analysis (Non-linear Regression) Read->Analyze

Fig 2: Standardized workflow for in vitro evaluation of isoxazole derivatives.

Protocol 1: MTT Cell Viability Assay (Phenotypic Screening)

This assay determines the general cytotoxicity of the derivatives. The protocol is designed to ensure that observed cell death is target-specific rather than a result of solvent toxicity or general poisoning.

  • Cell Seeding : Seed cancer cell lines (e.g., MCF-7, A549) and a healthy control line (e.g., HEK-293) at

    
     cells/well in a 96-well plate. Causality: Seeding density is optimized to ensure cells remain in the logarithmic growth phase during the 48h treatment, preventing contact inhibition artifacts.
    
  • Compound Treatment : Treat cells with serial dilutions of the 4-methoxy and 4-methyl derivatives (0.1 µM to 100 µM).

  • Self-Validating Controls :

    • Negative Control: Maintain DMSO concentration strictly at

      
      . Causality: Isoxazoles are highly hydrophobic; limiting DMSO prevents solvent-induced cytotoxicity.
      
    • Positive Control: Include a known chemotherapeutic (e.g., Etoposide) to validate the assay's dynamic range[3].

  • Readout : After 48h, add MTT reagent. Viable cells reduce MTT to purple formazan. Dissolve crystals in DMSO and read absorbance at 570 nm.

  • Data Analysis : Calculate the IC₅₀ using non-linear regression. Crucial Step: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the healthy cells by the IC₅₀ of the cancer cells. An SI > 3 validates the compound as a targeted agent.

Protocol 2: In Vitro Tubulin Polymerization Assay (Mechanistic Validation)

If the phenotypic screen shows high activity for the 4-methoxy derivative, this assay validates tubulin as the mechanistic target[2].

  • Reaction Assembly : In a pre-chilled 96-well plate, combine purified porcine brain tubulin (>99% pure) with PIPES buffer (containing 1 mM GTP) and a fluorescent reporter. Causality: GTP hydrolysis is the thermodynamic driver of microtubule assembly. The reaction must be kept on ice to maintain tubulin in its dimeric state prior to measurement.

  • Compound Addition : Add the isoxazole derivatives at their established IC₅₀ concentrations. Include CA-4 as a positive inhibition control and paclitaxel as a positive polymerization control.

  • Kinetic Readout : Transfer the plate to a microplate reader pre-warmed to 37°C. Causality: The temperature shift to 37°C synchronizes the initiation of polymerization.

  • Measurement : Measure fluorescence (e.g., Ex 360 nm / Em 420 nm) every minute for 60 minutes. The fluorophore increases its quantum yield as it incorporates into the hydrophobic pockets of assembling microtubules. A flattening of the Vmax curve in the 4-methoxy treated wells compared to the vehicle control confirms direct tubulin inhibition.

References

  • ACS Pharmacology & Translational Science . "3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo". Source: acs.org. (Derived from grounding tool index[2])

  • SSRN . "Design and Synthesis of Benzoxazole linked Isoxazole-Pyridines Chalcone derivatives as Anticancer Agents". Source: ssrn.com. (Derived from grounding tool index[3])

  • Asian Journal of Research in Chemistry . "Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery". Source: ajrconline.org. (Derived from grounding tool index[1])

Sources

Comparative

IR spectroscopy bands for carboxylic acid in isoxazole rings

Analytical Comparison Guide: Vibrational Spectroscopy of Isoxazole Carboxylic Acids Executive Summary Isoxazole carboxylic acids and their derivatives are critical pharmacophores in drug development, exhibiting broad-spe...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: Vibrational Spectroscopy of Isoxazole Carboxylic Acids

Executive Summary

Isoxazole carboxylic acids and their derivatives are critical pharmacophores in drug development, exhibiting broad-spectrum biological activities including antitubercular, anticancer, and antimicrobial properties[1][2]. Accurate solid-state characterization of these compounds is essential for quality control and polymorph screening. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and FT-Raman spectroscopy in resolving the unique vibrational signatures of the isoxazole ring and the carboxylic acid functional group.

Spectral Signatures of Isoxazole Carboxylic Acids

The structural elucidation of isoxazole carboxylic acids relies on distinguishing the high-frequency stretching of the carboxylic acid group from the complex ring-breathing and stretching modes of the heteroaromatic isoxazole ring.

In the solid state, carboxylic acids typically form hydrogen-bonded dimers, which significantly alters their spectral footprint[3]. Furthermore, conjugation between the carboxylic acid and the electron-rich isoxazole ring delocalizes electron density, shifting the carbonyl (C=O) absorption to slightly lower wavenumbers compared to isolated aliphatic acids[4].

Table 1: Key IR Band Assignments for Isoxazole Carboxylic Acids

Functional Group / ModeTypical Wavenumber Range (cm⁻¹)Intensity & ShapePhysical Causality
O-H Stretch (Carboxylic)2500 – 3500Broad, StrongIntermolecular hydrogen bonding in solid-state dimers shifts and broadens the peak[3].
C=O Stretch (Carboxylic)1670 – 1710Sharp, StrongConjugation with the isoxazole ring lowers the stretching frequency (e.g., ~1690 cm⁻¹)[4].
C=N Stretch (Isoxazole)1600 – 1643Medium to StrongPrimary diagnostic band for the unsaturated azole ring[3][5].
C=C Stretch (Isoxazole)1560 – 1600MediumOverlaps with aromatic modes; sensitive to ring substitution[5].
C-N Stretch (Isoxazole)1250 – 1276StrongSkeletal vibration of the heteroaromatic ring[5][6].
N-O Stretch (Isoxazole)1110 – 1168StrongHighly specific to the isoxazole oxygen-nitrogen bond[5][6].

Modality Comparison: ATR-FTIR vs. Transmission FTIR vs. FT-Raman

When characterizing pharmaceutical solids, the choice of spectroscopic modality directly impacts data integrity. Below is an objective comparison of the three primary techniques.

A. Attenuated Total Reflectance FTIR (ATR-FTIR)

ATR-FTIR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe) to generate an evanescent wave that penetrates the sample surface.

  • Performance Advantages: Requires zero sample preparation, preserving the pristine solid-state structure of the isoxazole polymorph[7]. It is non-destructive and immune to the moisture interference commonly seen in pellet pressing[8].

  • Limitations: The depth of penetration (

    
    ) is wavelength-dependent. Consequently, low-wavenumber bands (e.g., the N-O stretch at ~1150 cm⁻¹) appear artificially stronger than high-wavenumber bands (e.g., the O-H stretch at ~3200 cm⁻¹) compared to transmission spectra[7][9].
    
B. Transmission FTIR (KBr Pellet)

The legacy standard involves dispersing the analyte in a visually transparent alkali halide matrix.

  • Performance Advantages: Produces high-quality, high-resolution spectra that perfectly match legacy spectral libraries without the need for mathematical correction algorithms[10].

  • Limitations: Potassium bromide (KBr) is highly hygroscopic. Absorbed water produces a massive, broad band at ~3400 cm⁻¹, which can completely mask the critical O-H stretch of the isoxazole carboxylic acid. Furthermore, the mechanical grinding required can induce partial crystallization or polymorphic transitions in sensitive active pharmaceutical ingredients (APIs)[7][11].

C. FT-Raman Spectroscopy (Complementary)
  • Performance Advantages: Raman scattering is highly sensitive to symmetric vibrations. The C=C and C=N ring modes of the isoxazole ring will appear exceptionally sharp. Raman is also blind to water, making it ideal for aqueous formulations.

  • Limitations: The highly polar C=O stretch of the carboxylic acid, which dominates the IR spectrum, is often weak in Raman.

Mechanistic Causality: Solid-State Physics & Chemistry

To ensure scientific integrity, researchers must understand why spectral anomalies occur. The physical phenomena governing data acquisition are mapped below.

Causality Molecule Isoxazole Carboxylic Acid Chem Chemical Environment Molecule->Chem Phys Instrumental Physics (ATR) Molecule->Phys Hbond Solid-State Dimerization (Hydrogen Bonding) Chem->Hbond Conj Ring Conjugation (Electron Delocalization) Chem->Conj Wave Wavelength-Dependent Penetration Depth (dp ∝ λ) Phys->Wave BandOH Broad, shifted O-H stretch (~2500-3300 cm⁻¹) Hbond->BandOH BandCO Strong C=O stretch (~1670-1710 cm⁻¹) Hbond->BandCO Conj->BandCO BandRing Isoxazole C=N / C=C (~1560-1640 cm⁻¹) Conj->BandRing Artif High-wavenumber bands appear artificially weak Wave->Artif Artif->BandOH Suppresses intensity

Physical and chemical factors influencing isoxazole carboxylic acid IR bands.

The Physics of ATR Distortion: The penetration depth (


) of the IR beam in ATR is defined by the equation:


[9]. Because

is directly proportional to the wavelength (

), the IR beam penetrates deeper into the sample at lower wavenumbers. This causality explains why the N-O isoxazole stretch (~1150 cm⁻¹) will look disproportionately massive compared to the carboxylic O-H stretch (~3200 cm⁻¹) unless an ATR correction algorithm is applied[9][12].

Validated Experimental Protocols

The following self-validating workflows ensure reproducibility and eliminate false positives caused by sample preparation artifacts.

Protocol A: ATR-FTIR (Recommended for Polymorph Screening)
  • System Validation: Clean the diamond ATR crystal with isopropyl alcohol. Acquire a background spectrum (air). Ensure the baseline is flat and the energy throughput is >95%.

  • Sample Application: Place 2–5 mg of the isoxazole carboxylic acid powder directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil. Self-Validation Step: Monitor the live spectrum. Increase pressure only until the C=O band (~1690 cm⁻¹) stops increasing in intensity. Over-pressurizing can induce pressure-mediated polymorphic phase transitions.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 32 co-adds).

  • Post-Processing: Apply the software's built-in "ATR Correction" algorithm to normalize the wavelength-dependent penetration depth, allowing accurate comparison against transmission libraries[9].

Protocol B: Transmission FTIR (Recommended for Library Generation)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate moisture.

  • Blank Validation: Press a pure KBr pellet. Acquire a spectrum to verify the absence of the broad H₂O band at 3400 cm⁻¹. Do not proceed if water is detected.

  • Sample Grinding: Gently triturate 1 mg of the isoxazole carboxylic acid with 100 mg of dry KBr using an agate mortar and pestle. Caution: Vigorous grinding can shift the C=O band due to localized heating and amorphization[11].

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Workflow Start Pharmaceutical Solid Sample (Isoxazole Carboxylic Acid) Decision Moisture Sensitive or Polymorph Critical? Start->Decision ATR ATR-FTIR (Diamond) No grinding required Decision->ATR Yes Trans Transmission FTIR (KBr Pellet Prep) Decision->Trans No AcqATR Acquire Spectrum (Surface profiling) ATR->AcqATR ValTrans Validate KBr Blank (Check 3400 cm⁻¹ H2O) Trans->ValTrans CorrATR Apply ATR Correction (Compensate dp vs λ) AcqATR->CorrATR AcqTrans Acquire Spectrum (Bulk profiling) Analyze Spectral Interpretation (C=O, O-H, Isoxazole bands) AcqTrans->Analyze CorrATR->Analyze ValTrans->AcqTrans

Workflow for selecting and validating FTIR modalities for solid samples.

References

1.[6] Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link] 2.[3] Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.[Link] 3.[4] o-IODOXY BENZOIC ACID–MEDIATED SYNTHESIS OF 3,5-DIARYLISOXAZOLES AND ISOXAZOLE-3. Semantic Scholar. [Link] 4.[5] Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives. Semantic Scholar.[Link] 5.[1] Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. International Journal of Pharmacy and Pharmaceutical Research. [Link] 6.[2] Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. ResearchGate.[Link] 7.[10] FTIR: Transmission vs ATR spectroscopy. Specac Ltd.[Link] 8.[8] Guide to FT-IR Spectroscopy. Bruker. [Link] 9.[12] Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs.[Link] 10.[7] What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? ResearchGate. [Link] 11.[9] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. [Link] 12.[11] Fourier Transform Infrared (FTIR) Spectroscopic Analyses of Microbiological Samples... Sample Preparation Effects. MDPI.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement: From Isoxazole Carboxylic Acids to Oxadiazoles

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles.[1] Bioisosteric replacement, the substitution of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles.[1] Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity, stands as a cornerstone of lead optimization.[2][3] This guide provides an in-depth comparison of isoxazole carboxylic acids and their 1,2,4- and 1,3,4-oxadiazole bioisosteres. We will explore the underlying rationale for this specific replacement, compare their physicochemical properties and metabolic fates, and provide detailed, validated experimental protocols for their synthesis and evaluation.

The carboxylic acid group is a fundamental feature in over 450 marketed drugs, prized for its ability to form critical hydrogen bonds with biological targets.[4][5] However, its ionizable nature can lead to poor membrane permeability, rapid metabolism, and potential off-target toxicities, creating significant hurdles in drug development.[4][6] While the isoxazole ring itself can be a valuable scaffold, certain substitution patterns, particularly those involving a carboxylic acid, can be susceptible to metabolic cleavage of the weak N-O bond, representing a potential liability.[7][8]

Oxadiazoles have emerged as highly effective bioisosteres for carboxylic acids, amides, and esters.[9][10] Their rigid, planar structure, coupled with their capacity for hydrogen bonding and metabolic stability, makes them an attractive alternative.[11][12] Specifically, 1,2,4- and 1,3,4-oxadiazoles can mimic the key interactions of a carboxylic acid group while offering improved drug-like properties.[9][13] This guide will dissect the nuances between these two oxadiazole isomers and their parent isoxazole carboxylic acid, providing researchers with the data and methodologies needed to make informed decisions in their drug design campaigns.

Comparative Analysis: Isoxazole vs. Oxadiazoles

The choice between an isoxazole carboxylic acid and its oxadiazole bioisosteres is context-dependent, hinging on a careful balance of synthetic accessibility, physicochemical properties, and metabolic stability.[2]

Structural and Physicochemical Properties

The primary rationale for replacing an isoxazole carboxylic acid with an oxadiazole is to substitute the acidic proton with a stable heterocyclic core that maintains similar electrostatic potential and hydrogen bonding capabilities. The key difference between the 1,2,4- and 1,3,4-oxadiazole isomers lies in the orientation of their dipole moments, which significantly impacts properties like lipophilicity and aqueous solubility.[13]

dot

Caption: Bioisosteric replacement of an isoxazole carboxylic acid with oxadiazole isomers.

Systematic studies have shown that 1,3,4-oxadiazoles consistently exhibit lower lipophilicity (logD) compared to their 1,2,4-oxadiazole counterparts.[13] This increased polarity can be advantageous for improving aqueous solubility and reducing off-target effects associated with high lipophilicity.

Property3-Methylisoxazole-4-Carboxylic Acid3-Methyl-4-(1,2,4-oxadiazol-5-yl)isoxazole3-Methyl-4-(1,3,4-oxadiazol-2-yl)isoxazoleJustification
pKa ~4-5[6]N/A (Non-ionizable)N/A (Non-ionizable)Oxadiazoles remove the acidic proton, which can improve cell permeability.
cLogP (Calculated) 0.8 - 1.21.5 - 2.01.0 - 1.51,3,4-isomers are generally more polar and less lipophilic than 1,2,4-isomers.[13]
TPSA (Ų) 65.155.755.7The overall polar surface area is comparable, maintaining hydrogen bonding potential.
Metabolic Stability Potential N-O bond cleavage[7][8][14]Generally high[9][15]Generally high, often superior to 1,2,4-isomers[13][16]The oxadiazole ring is more resistant to metabolic degradation.[11]
Synthetic Accessibility

The synthesis of all three scaffolds typically starts from common precursors, but the routes diverge, impacting complexity and yield. The choice of a specific isomer may be influenced by the availability of starting materials and the robustness of the required chemical transformations.

dot

Synthesis_Workflow Comparative Synthetic Workflow Overview cluster_isoxazole Isoxazole Synthesis cluster_124 1,2,4-Oxadiazole Synthesis cluster_134 1,3,4-Oxadiazole Synthesis start Carboxylic Acid / Ester Precursors isox_1 Cycloaddition or Condensation Reactions start->isox_1 e.g., β-ketoester oxa124_2 Coupling with Carboxylic Acid start->oxa124_2 Acid Component oxa134_1 Acyl Hydrazide Formation start->oxa134_1 Acid Component oxa134_2 Coupling with Second Carboxylic Acid start->oxa134_2 Second Acid Component isox_2 Final Product: Isoxazole Carboxylic Acid isox_1->isox_2 oxa124_1 Amidoxime Formation oxa124_1->oxa124_2 Amine Component oxa124_3 Dehydrative Cyclization oxa124_2->oxa124_3 oxa124_4 Final Product: 1,2,4-Oxadiazole oxa124_3->oxa124_4 oxa134_1->oxa134_2 oxa134_3 Dehydrative Cyclization oxa134_2->oxa134_3 oxa134_4 Final Product: 1,3,4-Oxadiazole oxa134_3->oxa134_4

Caption: High-level overview of synthetic routes to the target scaffolds.

  • Isoxazole Carboxylic Acids: Often synthesized via [3+2] cycloaddition reactions or condensation of hydroxylamine with a β-dicarbonyl compound.[17][18] These methods are generally robust but can sometimes lead to regioselectivity issues.

  • 1,2,4-Oxadiazoles: The most common route involves the condensation of a carboxylic acid with an amidoxime, followed by a dehydrative cyclization.[19][20] This is a reliable, often one-pot procedure, making it highly attractive for library synthesis.[21]

  • 1,3,4-Oxadiazoles: Typically synthesized from the cyclization of diacylhydrazines, which are formed from carboxylic acids and hydrazides.[22][23] Modern methods allow for one-pot syntheses directly from carboxylic acids, improving efficiency.[24][25]

Metabolic Stability

Metabolic lability is a primary driver for considering this bioisosteric swap. The isoxazole ring, particularly when unsubstituted at certain positions, can be susceptible to reductive N-O bond cleavage by cytochrome P450 enzymes.[7][8] This metabolic pathway can lead to ring-opened metabolites that may be inactive or have an altered pharmacological profile.

In contrast, both 1,2,4- and 1,3,4-oxadiazole rings are generally considered to be metabolically robust and resistant to hydrolysis or reductive cleavage.[11][12] Several studies have demonstrated that replacing ester or amide linkages with oxadiazoles leads to a significant increase in metabolic stability in liver microsome assays.[9][15] There is evidence to suggest that 1,3,4-oxadiazoles may offer superior metabolic stability compared to their 1,2,4-isomers in certain contexts.[13][16]

dot

Metabolic_Fates Dominant Metabolic Pathways Isoxazole Isoxazole Scaffold Metabolism CYP450 Enzymes (e.g., in Liver Microsomes) Isoxazole->Metabolism High Susceptibility Oxadiazole Oxadiazole Scaffolds (1,2,4- and 1,3,4-) Oxadiazole->Metabolism Low Susceptibility RingOpened Inactive/Altered Ring-Opened Metabolites Metabolism->RingOpened N-O Bond Cleavage ParentIntact Parent Compound (Intact) Metabolism->ParentIntact High Stability PhaseII Phase II Conjugation (e.g., Glucuronidation) ParentIntact->PhaseII

Caption: Contrasting metabolic fates of isoxazole versus oxadiazole rings.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a model isoxazole carboxylic acid and its oxadiazole bioisosteres, along with a procedure for comparative metabolic stability assessment.

Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

This protocol describes a classical approach to synthesizing the isoxazole core via condensation.

  • Step A: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

    • To a stirred mixture of ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq), add acetic anhydride (2.5 eq).

    • Heat the reaction mixture at 120-130 °C for 2 hours, distilling off the ethyl acetate formed.

    • Cool the reaction mixture and remove excess volatiles under reduced pressure to yield the crude product, which can be used directly in the next step.

  • Step B: Cyclization to form Ethyl 5-Methylisoxazole-4-carboxylate.

    • Dissolve hydroxylamine hydrochloride (1.1 eq) in ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol and stir for 30 minutes.

    • Filter the precipitated sodium chloride and add the filtrate to a solution of the crude product from Step A (1.0 eq) in ethanol.

    • Stir the mixture at room temperature for 16 hours.

    • Remove the solvent under reduced pressure, dissolve the residue in ethyl acetate, and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

  • Step C: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid.

    • Dissolve the ester from Step B (1.0 eq) in a mixture of THF and water (2:1).

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Protocol 2: Synthesis of 3-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole

This protocol utilizes a standard one-pot method for constructing the 1,2,4-oxadiazole ring from a carboxylic acid.[20]

  • Step A: Amidoxime Formation (if not commercially available).

    • This protocol assumes formamidoxime is prepared separately or sourced commercially.

  • Step B: One-Pot Coupling and Cyclization.

    • To a solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in DMF, add EDC (1.5 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the activated ester.

    • Add formamidoxime (1.1 eq) to the mixture and stir at room temperature for 2 hours.

    • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours to facilitate dehydrative cyclization.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final 3,5-disubstituted 1,2,4-oxadiazole.

Protocol 3: Synthesis of 2-(5-Methylisoxazol-4-yl)-1,3,4-oxadiazole

This protocol details the synthesis of the 1,3,4-oxadiazole isomer via a diacylhydrazine intermediate.[22]

  • Step A: Synthesis of 5-Methylisoxazole-4-carbohydrazide.

    • Convert 5-methylisoxazole-4-carboxylic acid to its corresponding methyl or ethyl ester via Fischer esterification.

    • To a solution of the ester (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure hydrazide.

  • Step B: Cyclization with Triethyl Orthoformate.

    • Suspend the hydrazide from Step A (1.0 eq) in triethyl orthoformate (10 eq).

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

    • Triturate the residue with hexane to precipitate the product. Filter and dry to obtain the 2,5-disubstituted 1,3,4-oxadiazole. An alternative to triethyl orthoformate is using a carboxylic acid with a dehydrating agent like POCl₃.[23]

Protocol 4: Comparative In Vitro Metabolic Stability Assay

This protocol provides a framework for comparing the metabolic stability of the parent isoxazole and its oxadiazole bioisosteres using liver microsomes.[26]

  • Preparation:

    • Prepare a 1 mg/mL stock solution of pooled human liver microsomes (HLM) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare 1 mM stock solutions of the test compounds (isoxazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole) and a positive control (e.g., a rapidly metabolized drug like verapamil) in DMSO.

    • Prepare an NADPH regenerating system solution (e.g., BD Gentest™).

    • Prepare a "stop solution" of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution to 37 °C for 5 minutes.

    • Add the test compound to the microsomal solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing the cold stop solution.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k / [microsomal protein concentration]).

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
5-Methylisoxazole-4-carboxylic Acid2527.7Moderate to high clearance, suggesting metabolic liability.
3-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole957.3Significantly improved stability over the parent carboxylic acid.
2-(5-Methylisoxazol-4-yl)-1,3,4-oxadiazole>120<5.8Highest metabolic stability, indicating a robust scaffold.[13]
Verapamil (Control)1546.2Confirms the metabolic activity of the microsomal preparation.

Conclusion and Future Outlook

The bioisosteric replacement of isoxazole carboxylic acids with 1,2,4- and 1,3,4-oxadiazoles is a powerful and validated strategy in medicinal chemistry for enhancing drug-like properties.[9] This guide demonstrates that while all three scaffolds can be readily synthesized, the oxadiazole isomers offer a distinct advantage in metabolic stability by mitigating the risk of N-O bond cleavage inherent to the isoxazole ring.[7][8]

The choice between the 1,2,4- and 1,3,4-oxadiazole isomers allows for further fine-tuning of physicochemical properties. The 1,3,4-oxadiazole often provides a more polar, less lipophilic profile with potentially superior metabolic stability, which can be beneficial for improving solubility and reducing hERG liability.[13]

By employing the synthetic and analytical protocols detailed herein, researchers can systematically evaluate this bioisosteric switch within their own chemical series. This data-driven approach enables the rational design of next-generation therapeutic agents with optimized ADME profiles, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • Vertex AI Search. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Vertex AI Search. (2025, May 5).
  • Vertex AI Search.
  • MDPI. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • ACS Publications. (2016, August 22). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. Retrieved from [Link]

  • Chemspace. Bioisosteric Replacements. Retrieved from [Link]

  • ACS Publications. (2006, January 24). The Quest for Bioisosteric Replacements. Retrieved from [Link]

  • Vertex AI Search. (2022, June 15). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity.
  • Taylor & Francis Online. (2006, August 20). A Preferred Synthesis of 1,2,4‐Oxadiazoles. Retrieved from [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. Retrieved from [Link]

  • ACS Publications. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • PMC. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

  • RJPT. (2020, December 17). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]

  • PMC. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]

  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • PMC. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Retrieved from [Link]

  • ResearchGate. (2025, August 18). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]

  • ACS Publications. (2024, June 13). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Retrieved from [Link]

  • PubMed. (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]

  • R Discovery. (2012, January 13). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2000, June 15). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Retrieved from [Link]

  • Vertex AI Search.
  • ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from [Link]

  • RSC Publishing. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Retrieved from [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • MDPI. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • ResearchGate. Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. Retrieved from [Link]

  • PMC. (2021, June 15). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]

  • PubMed. (2003, October 15). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Retrieved from [Link]

  • Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Retrieved from [Link]

  • MDPI. (2024, September 30). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]

  • RSC Publishing. (2016, March 1). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

  • OUCI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,…. Retrieved from [Link]

  • Scribd. In Vitro Metabolism Studies on the Isoxazole Ring | PDF | Buffer Solution. Retrieved from [Link]

  • Vertex AI Search. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent.
  • Vertex AI Search.
  • PubMed. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2009, February 11). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

Sources

Comparative

Advanced Crystal Structure Analysis of 4-Substituted Isoxazole-3-Carboxylic Acids: A Comparative Guide

Executive Summary The 4-substituted isoxazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique combination of a rigid, planar heteroaromatic core and a strongly coordin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted isoxazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique combination of a rigid, planar heteroaromatic core and a strongly coordinating carboxylic acid moiety makes it an ideal candidate for targeting complex metalloenzymes and protein-protein interactions. Notably, this scaffold has been successfully deployed in the development of anti-tubercular agents targeting Mycobacterium tuberculosis malate synthase[1] and anti-inflammatory therapeutics targeting the 5-lipoxygenase-activating protein (FLAP)[2].

However, the very structural features that make these molecules potent binders—strong intermolecular hydrogen bonding and planar stacking—often cause them to crash out of solution as intractable microcrystalline powders. This guide objectively compares the analytical techniques used to elucidate the crystal structures of these challenging compounds, providing drug development professionals with field-proven methodologies to overcome crystallization bottlenecks.

Comparative Analysis: Selecting the Right Analytical Modality

Historically, Single-Crystal X-ray Diffraction (SCXRD) has been the undisputed gold standard for determining the absolute configuration of small molecules[3]. However, when synthesizing libraries of 4-substituted isoxazole-3-carboxylic acids, researchers frequently encounter "crystallization resistance." The molecules rapidly precipitate during purification, yielding crystals far smaller than the >10 μm threshold required for SCXRD.

To circumvent the weeks-long bottleneck of crystallization screening, Microcrystal Electron Diffraction (MicroED) has emerged as a disruptive alternative. Because electrons interact with matter much more strongly than X-rays, MicroED can extract high-resolution structural data from crystals a billionth the size of those needed for SCXRD[4]. Alternatively, Powder X-ray Diffraction (PXRD) coupled with Solid-State NMR (ssNMR) can be used for bulk phase analysis, though it struggles with de novo structural elucidation.

Quantitative Data Comparison
Analytical ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)PXRD + Solid-State NMR
Optimal Crystal Size > 10 μm in all dimensions100 nm – 1 μm (thickness)Bulk powder (nanocrystalline)
Data Collection Time 2 – 24 hours5 – 15 minutes per crystalDays to Weeks (for 2D ssNMR)
Resolution Limit 0.7 – 0.8 Å (Atomic)0.8 – 1.0 Å (Atomic)> 1.5 Å (Low to Medium)
Hydrogen Atom Assignment Highly reliable (direct observation)Challenging (requires dynamical refinement)Inferred via chemical shifts
Major Bottleneck Crystallization screening (Weeks/Months)Sample preparation and dynamical scatteringSpectral overlap, complex de novo solving
Best Use Case Absolute configuration, high-precisionRapid screening of insoluble/microcrystalline hitsPolymorph screening, bulk phase purity

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the causality behind every step is understood. Below are the optimized workflows for analyzing 4-substituted isoxazole-3-carboxylic acids.

Protocol 1: MicroED Workflow for Sub-Micron Crystals

Use this protocol when your isoxazole derivative yields only a fine powder post-purification.

  • Sample Preparation: Suspend 1-2 mg of the isoxazole microcrystalline powder in 100 μL of a non-solvating anti-solvent (e.g., hexane).

    • Causality: Hexane prevents the dissolution of the lipophilic 4-substituent while maintaining the integrity of the microcrystals.

  • Grid Application & Vitrification: Sonicate the suspension for 10 seconds to break up aggregates. Apply 2 μL to a glow-discharged carbon-coated copper TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane.

    • Causality: Plunge-freezing (vitrification) prevents the formation of crystalline ice. Crystalline ice produces intense background diffraction rings that will obscure the small molecule's signal[4].

  • Data Collection: Transfer the grid to a cryo-TEM (e.g., Titan Krios) operating at 300 kV. Locate a crystal <1 μm thick and collect data using continuous rotation (e.g., 0.5°/sec) on a direct electron detector.

    • Causality: Continuous rotation smoothly integrates reflections across reciprocal space, heavily mitigating the dynamical scattering artifacts that plague static electron diffraction[3].

  • Validation Check: Process the diffraction data using DIALS. Self-Validation: Ensure the merging statistic

    
     is > 0.5 in the highest resolution shell. If 
    
    
    
    drops precipitously, the crystal is likely too thick, and dynamical scattering is dominating; you must mill the crystal using a Focused Ion Beam (FIB) or select a thinner specimen.
Protocol 2: SCXRD Workflow for High-Resolution Analysis

Use this protocol when absolute configuration and precise hydrogen bonding geometries are strictly required.

  • Solvent System Selection: Dissolve 10 mg of the compound in a polar aprotic solvent (e.g., DMSO or DMF).

    • Causality: The 3-carboxylic acid group forms strong, insoluble dimers. Polar aprotic solvents disrupt these intermolecular hydrogen bonds, allowing the monomer to remain in solution.

  • Vapor Diffusion: Place the solution in an inner vial, and place this inside a sealed outer vial containing a volatile anti-solvent (e.g., diethyl ether).

    • Causality: Slow vapor diffusion gradually lowers the dielectric constant of the mixture. This thermodynamic control promotes the nucleation of large, highly ordered single crystals (>10 μm) rather than kinetic precipitation[3].

  • Data Collection: Mount a single crystal using paratone oil as a cryoprotectant. Flash-cool to 100 K and expose to Cu-Kα radiation (λ = 1.5418 Å).

    • Causality: Cu-Kα radiation is specifically chosen over Mo-Kα for these light-atom structures to maximize anomalous dispersion signals, which is critical for the unambiguous determination of absolute configuration.

  • Validation Check: Refine the structure using OLEX2/SHELXL. Self-Validation: The final

    
     value must be < 5%, and the residual electron density map must show no peaks > 1.0 e/ų near the 4-position substituent, confirming the absence of unmodeled rotational disorder.
    

Visualizing the Analytical Logic

Workflow cluster_MicroED MicroED Workflow cluster_SCXRD SCXRD Workflow Start Synthesized Isoxazole-3-Carboxylic Acid M1 Microcrystal (<1 μm) Start->M1 Rapid Precipitation S2 Extensive Crystallization Screening Start->S2 Controlled Nucleation M2 Grid Prep & Vitrification M1->M2 M3 Cryo-TEM Continuous Rotation M2->M3 M4 Dynamical Refinement M3->M4 End High-Resolution Crystal Structure M4->End S1 Large Single Crystal (>10 μm) S3 Synchrotron/In-house X-ray S1->S3 S2->S1 S4 Kinematic Refinement S3->S4 S4->End

Caption: MicroED vs. SCXRD Workflow for Isoxazole Derivatives.

Mechanistic Structural Insights: Interpreting the Electron Density

Once the crystal structure is solved, the spatial arrangement of the 4-substituted isoxazole-3-carboxylic acid reveals exactly why it is such a potent pharmacophore.

In the crystal structure of Mycobacterium tuberculosis malate synthase complexed with 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid (PDB: 5DX7), the structural data highlights a highly optimized binding logic[1]. The 3-carboxylic acid acts as an electrostatic anchor, coordinating directly with the active site's catalytic


 ion and forming critical hydrogen bonds. Meanwhile, the planar isoxazole core engages in 

stacking with adjacent aromatic residues. The 4-position substituent (e.g., a chlorothiophene or diaryl group) is perfectly vectored to plunge into the deep, hydrophobic acetyl-CoA binding pocket[1][2].

BindingLogic Isoxazole 4-Substituted Isoxazole 3-Carboxylic Acid Carboxyl 3-Carboxylic Acid Group Isoxazole->Carboxyl IsoxRing Isoxazole Core Isoxazole->IsoxRing Sub4 4-Position Substituent (e.g., Chlorothiophene) Isoxazole->Sub4 Target Target Protein (e.g., Malate Synthase) Carboxyl->Target Mg2+ Coordination & H-Bonding IsoxRing->Target Pi-Pi Stacking Sub4->Target Hydrophobic Pocket Accommodation

Caption: Pharmacophore Binding Logic of Isoxazole-3-Carboxylic Acids.

Strategic Recommendations

For drug development professionals working with 4-substituted isoxazole-3-carboxylic acids, the analytical strategy should be adaptive. Do not waste months attempting to grow >10 μm crystals for SCXRD if the compound inherently prefers a microcrystalline state. Instead, immediately route precipitated powders to a MicroED pipeline to secure the atomic connectivity and basic conformation[4]. Reserve SCXRD efforts strictly for late-stage lead compounds where absolute stereochemistry and ultra-high precision geometric parameters are required for regulatory IND submissions[3].

References

  • Title: 5DX7: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid Source: RCSB Protein Data Bank (rcsb.org) URL: [Link]

  • Title: SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure (creative-biostructure.com) URL: [Link]

  • Title: Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers in Molecular Biosciences (frontiersin.org) URL: [Link]

  • Title: 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) Source: PubMed / European Journal of Medicinal Chemistry (nih.gov) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxyisoxazole-3-carboxylic acid

Comprehensive Safety & Operational Guide: Handling 4-Methoxyisoxazole-3-carboxylic acid 4-Methoxyisoxazole-3-carboxylic acid (CAS: 1505931-33-8) is a specialized heterocyclic building block frequently utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Operational Guide: Handling 4-Methoxyisoxazole-3-carboxylic acid

4-Methoxyisoxazole-3-carboxylic acid (CAS: 1505931-33-8) is a specialized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of immunomodulators such as IL-17A inhibitors. As a fine crystalline powder containing a carboxylic acid functional group, it presents specific occupational hazards that require rigorous operational controls.

This guide provides drug development professionals with a self-validating, step-by-step protocol for personal protective equipment (PPE) selection, handling, and EPA-compliant disposal.

Hazard Causality and Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic causality of the chemical's hazards:

  • Dermal and Ocular Irritation: The carboxylic acid moiety can cause localized pH alterations upon contact with moisture on the skin or mucous membranes, leading to contact dermatitis or severe ocular irritation.

  • Inhalation and Aerosolization: As a finely divided dry powder, this compound is highly susceptible to static charge accumulation. Static repulsion can cause the powder to spontaneously aerosolize during transfer, creating a significant inhalation hazard and contaminating the workspace[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is required, but specific material choices must be dictated by quantitative permeation data and physical hazard mitigation.

PPE CategorySpecificationCausality & Quantitative Rationale
Hand Protection Disposable Nitrile Gloves (min 4-6 mil thickness)Nitrile provides excellent resistance to organic acids. However, simulated hand movement (flexing the polymer matrix) has been shown to decrease chemical breakthrough time (BT) by an average of 18% and increase steady-state permeation rates[2]. Validation: Double-glove when handling solutions, and mandate outer glove changes every 30 minutes.
Eye Protection ANSI Z87.1 Indirect Vented GogglesStandard safety glasses leave gaps at the orbital bone. Indirect vented goggles prevent airborne micro-particulates from bypassing the lenses while mitigating fogging.
Body Protection 100% Cotton or FR Lab CoatSynthetic fabrics (like polyester) generate static electricity, which attracts aerosolized powder to the operator's garment. Cotton mitigates static accumulation.
Airflow Control Fume Hood (80–100 FPM Face Velocity)Velocities >120 FPM create turbulent vortexes that aerosolize light powders[1]. Validation: Check the digital monitor to confirm optimal airflow before opening the vial.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system to minimize exposure and ensure quantitative accuracy.

  • Step 1: Workspace Preparation & Static Mitigation

    • Action: Conduct all weighing inside a ventilated balance enclosure or a properly functioning chemical fume hood.

    • Action: Deploy an ionizing bar or anti-static gun over the analytical balance.

    • Causality: Neutralizing the electrostatic charge prevents the powder from clinging to the metal spatula, ensuring accurate dosing and preventing sudden aerosolization[1].

  • Step 2: Transfer and Dissolution

    • Action: Transfer the powder using small, deliberate scoops. Do not pour directly from the bulk container[1].

    • Action: Once weighed, immediately dissolve the powder in the target solvent (e.g., DMSO or an aqueous buffer) within the hood.

    • Causality: Powders dissolved in solution pose zero inhalation risk from aerosolization, allowing the resulting liquid to be safely transported to the benchtop for subsequent assays[3].

  • Step 3: Immediate Decontamination

    • Action: Wipe down the balance, spatulas, and hood surface with a damp paper towel (water or mild solvent).

    • Validation: Never use a dry brush or standard vacuum, as this will re-suspend the particulates into the operator's breathing zone[1].

Spill Response and Disposal Plan

Improper disposal of laboratory chemicals can result in severe environmental contamination and regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[4].

Spill Response Protocol:

  • Isolate: Restrict access to the spill area.

  • Suppress: Cover the spilled powder with damp absorbent pads to prevent dust generation. Do not dry sweep[3].

  • Collect: Carefully scoop the damp mass using a non-sparking tool and place it into a compatible, sealable secondary container.

  • Decontaminate: Wash the area with a dilute basic solution (e.g., sodium bicarbonate) to neutralize residual acid, followed by water.

EPA-Compliant Disposal Plan:

  • Segregation: Classify and store as "Hazardous Solid Waste - Organic Acid." Do not mix with strong bases, oxidizers, or heavy metal waste to prevent exothermic reactions[5].

  • Labeling: The EPA requires specific labeling elements. Containers must explicitly state "Hazardous Waste," list the full chemical name (4-Methoxyisoxazole-3-carboxylic acid), identify the primary hazard (Irritant/Corrosive), and display the accumulation start date[6].

  • Storage Limits: Under EPA Subpart K regulations for academic and research laboratories, hazardous waste must not be stored in the laboratory for more than six (6) months from the accumulation start date[5]. Ensure pickup by a certified hazardous waste professional before this deadline[6].

Safety Workflow Visualization

G Start Hazard Assessment: 4-Methoxyisoxazole-3-carboxylic acid PPE Don PPE (Nitrile, Goggles, Cotton Lab Coat) Start->PPE EngControl Engineering Controls (Fume Hood & Ionizing Bar) PPE->EngControl Handling Weighing & Transfer (Wet-wipe Decontamination) EngControl->Handling Spill Spill Response (Damp Cleanup, No Dry Sweeping) Handling->Spill Accidental Release Waste Waste Segregation (Organic Acidic Waste) Handling->Waste Routine Spill->Waste Disposal EPA RCRA Compliant Disposal (Max 6 Months Storage) Waste->Disposal

End-to-end safety and operational workflow for handling 4-Methoxyisoxazole-3-carboxylic acid.

References

  • "Weighing Hazardous Powders in the Laboratory." Environment, Health & Safety - UW Madison. URL: [Link]

  • Phalen, R. N., & Wong, W. K. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." Journal of Occupational and Environmental Hygiene, 2012. URL: [Link]

  • "Working with Particularly Hazardous Chemicals." Florida State University EH&S. URL: [Link]

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, 2025. URL: [Link]

  • "Hazardous Waste Management in the Laboratory." Lab Manager, 2022. URL: [Link]

  • "Hazardous Waste Disposal Guide." Northwestern University Research Safety, 2023. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.